molecular formula C23H24FN5O2 B15544715 ZCDD083

ZCDD083

Cat. No.: B15544715
M. Wt: 421.5 g/mol
InChI Key: FKGVPWZVSCVEAT-MBABXSBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZCDD083 is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24FN5O2

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-N-[4-[3-cyano-1-(3-fluoro-2-methylpropyl)indazol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H24FN5O2/c1-15(12-24)14-29-22-9-8-18(11-19(22)21(13-25)28-29)31-17-6-4-16(5-7-17)27-23(30)20-3-2-10-26-20/h4-9,11,15,20,26H,2-3,10,12,14H2,1H3,(H,27,30)/t15?,20-/m0/s1

InChI Key

FKGVPWZVSCVEAT-MBABXSBOSA-N

Origin of Product

United States

Foundational & Exploratory

ZCDD083: A Technical Whitepaper on its Mechanism of Action as a PFKFB3-Targeted PET Tracer for Atherosclerotic Plaque Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZCDD083 is a novel investigational radiotracer, [18F]this compound, designed for the non-invasive imaging of vulnerable atherosclerotic plaques using Positron Emission Tomography (PET). Its mechanism of action is rooted in its high affinity and specificity for the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulator of glycolysis and is significantly upregulated in the inflammatory and angiogenic environments characteristic of high-risk atherosclerotic plaques. By targeting PFKFB3, [18F]this compound enables the visualization of metabolically active and potentially unstable plaques, offering a promising new tool for cardiovascular risk stratification and the evaluation of novel anti-atherosclerotic therapies. Preclinical studies in mouse models of atherosclerosis have demonstrated the tracer's ability to accumulate in atherosclerotic lesions, correlating with PFKFB3 expression.

Introduction: The Unmet Need in Cardiovascular Imaging

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The rupture of these plaques is a primary cause of major adverse cardiovascular events, including myocardial infarction and stroke. Current imaging modalities often fall short in identifying these vulnerable, rupture-prone plaques. There is a critical need for non-invasive imaging agents that can specifically highlight the biological processes associated with plaque instability. [18F]this compound has been developed to address this need by targeting the metabolic alterations within atherosclerotic lesions.[1]

Mechanism of Action: Targeting PFKFB3-Mediated Glycolysis

The core of this compound's mechanism of action lies in its ability to bind to PFKFB3.[1] PFKFB3 is an inducible enzyme that plays a pivotal role in regulating glycolytic flux.[1][2] In the context of atherosclerosis, inflammation and hypoxia within the plaque microenvironment lead to the upregulation of PFKFB3.[1][2] This increased PFKFB3 activity fuels the high metabolic demands of proliferating inflammatory and endothelial cells, promoting angiogenesis, a hallmark of plaque vulnerability.[1][3]

[18F]this compound, a phenoxindazole derivative, is a structural mimic of a potent PFKFB3 inhibitor.[4] When introduced into the circulation, this radiolabeled tracer is taken up by cells with high PFKFB3 expression. The positron-emitting fluorine-18 isotope allows for the detection and quantification of this uptake using PET imaging, thereby providing a spatial map of PFKFB3 activity within the vasculature.

Signaling Pathway

PFKFB3_Pathway cluster_0 Plaque Microenvironment cluster_1 Cellular Response Inflammation Inflammation PFKFB3_Upregulation PFKFB3 Upregulation Inflammation->PFKFB3_Upregulation Hypoxia Hypoxia Hypoxia->PFKFB3_Upregulation Increased_Glycolysis Increased Glycolysis PFKFB3_Upregulation->Increased_Glycolysis PET_Imaging PET Imaging Signal PFKFB3_Upregulation->PET_Imaging Detected by Angiogenesis Angiogenesis Increased_Glycolysis->Angiogenesis Inflammation_Maintenance Inflammation Maintenance Increased_Glycolysis->Inflammation_Maintenance This compound [18F]this compound This compound->PFKFB3_Upregulation Binds to Experimental_Workflow cluster_0 In Vivo Studies cluster_1 Ex Vivo Analysis cluster_2 Data Analysis Animal_Models Atherosclerotic Mouse Models (ApoE-/-, ApoE-/-Fbn1C1039G+/-) Tracer_Injection_IV [18F]this compound IV Injection Animal_Models->Tracer_Injection_IV PET_CT_Imaging In Vivo PET/CT Imaging Tracer_Injection_IV->PET_CT_Imaging Biodistribution Ex Vivo Biodistribution Tracer_Injection_IV->Biodistribution Aorta_Excision Aorta Excision PET_CT_Imaging->Aorta_Excision Image_Analysis PET Image Quantification PET_CT_Imaging->Image_Analysis Biodistribution_Analysis Biodistribution Calculation (%ID/g) Biodistribution->Biodistribution_Analysis Autoradiography Autoradiography Aorta_Excision->Autoradiography Histology Histology (Oil Red O, PFKFB3 IF) Autoradiography->Histology Co-localization Co-localization Analysis Histology->Co-localization

References

Preliminary In-Vitro Studies of ZCDD083: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no public data exists for a compound designated "ZCDD083." The following guide has been constructed as a template to aid researchers in structuring their findings from preliminary in-vitro studies. The data, protocols, and pathways described herein use 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as an illustrative placeholder to demonstrate the expected format and content. TCDD is a well-characterized environmental toxicant known to mediate its effects primarily through the Aryl Hydrocarbon Receptor (AhR).

Quantitative Data Summary

The initial phase of in-vitro characterization for a novel compound typically involves a battery of assays to determine its potency, efficacy, and selectivity across various cell lines and molecular targets. The following table summarizes hypothetical quantitative data that would be generated for this compound.

Assay TypeCell LineParameterValue (nM)Notes
Receptor Binding HepG2Kᵢ (AhR)1.5Competitive binding assay against [³H]TCDD.
Reporter Gene Assay H4IIEEC₅₀0.8Dioxin-Responsive Element (DRE) luciferase reporter assay.
Enzyme Induction MCF-7EC₅₀2.3Ethoxyresorufin-O-deethylase (EROD) activity (CYP1A1 induction).
Cell Viability U937IC₅₀>10,00072-hour incubation; assessed by MTT assay.
Cytokine Release THP-1EC₅₀ (IL-6)15.2Lipopolysaccharide (LPS) stimulated; measured by ELISA.
Cytokine Release THP-1EC₅₀ (TNF-α)25.8LPS-stimulated; measured by ELISA.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation and extension of preliminary findings. Below is a representative protocol for a key in-vitro experiment.

Dioxin-Responsive Element (DRE) Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by a test compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the AhR signaling pathway.

Materials:

  • H4IIE-luc cells (rat hepatoma cells stably transfected with a DRE-driven luciferase reporter gene).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound stock solution (10 mM in DMSO).

  • TCDD (positive control, 1 µM in DMSO).

  • DMSO (vehicle control).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase Assay Reagent (e.g., Promega ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: H4IIE-luc cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: A serial dilution of this compound is prepared in complete DMEM, ranging from 1 pM to 1 µM. TCDD is similarly diluted to serve as a positive control, and a vehicle control containing the same final concentration of DMSO (typically ≤0.1%) is also prepared.

  • Cell Treatment: The culture medium is aspirated from the wells and replaced with 100 µL of the prepared compound dilutions, positive control, or vehicle control. Each concentration is tested in triplicate.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Lysis and Luminescence Measurement: After incubation, the plates are equilibrated to room temperature. 100 µL of Luciferase Assay Reagent is added to each well. The contents are mixed on an orbital shaker for 5 minutes to induce cell lysis and initiate the luminescent reaction.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer with an integration time of 1 second per well.

  • Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. The normalized data is then plotted against the logarithm of the compound concentration. A four-parameter logistic (sigmoidal) curve is fitted to the data to determine the EC₅₀ value.

Visualization of Signaling Pathways

Understanding the molecular pathways modulated by a compound is fundamental to elucidating its mechanism of action. The following diagrams illustrate key pathways potentially affected by a compound like this compound.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The classical pathway involves ligand-dependent activation of the AhR, leading to the transcription of target genes.

AhR_Canonical_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) This compound->AhR_complex Binding AhR_active Ligand-AhR (Active) AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binding mRNA Target Gene mRNA (e.g., CYP1A1, AHRR) DRE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Canonical AhR signaling pathway initiated by ligand binding in the cytoplasm.

Experimental Workflow for In-Vitro Cytokine Measurement

This diagram outlines the typical steps involved in assessing the immunomodulatory effects of a compound on cultured immune cells.

Cytokine_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Immune Cells (e.g., THP-1 macrophages) B 2. Differentiate Cells (e.g., with PMA) A->B C 3. Add this compound (at various concentrations) B->C D 4. Stimulate with LPS (Pro-inflammatory stimulus) C->D E 5. Incubate for 24h D->E F 6. Collect Supernatant E->F G 7. Measure Cytokines (ELISA / Multiplex Assay) F->G H 8. Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for measuring this compound's effect on cytokine production in vitro.

ZCDD083: A Technical Guide to Target Identification and Validation for Atherosclerosis Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCDD083 is a novel radiolabeled small molecule designed as a Positron Emission Tomography (PET) tracer for the non-invasive imaging of atherosclerotic plaques. This technical guide provides a comprehensive overview of the identification and validation of its molecular target, 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key glycolytic enzyme implicated in the inflammatory and angiogenic processes that drive atherosclerotic plaque vulnerability. This document details the quantitative data supporting this compound's interaction with its target, outlines the experimental protocols for its validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Role of PFKFB3 in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. The metabolic state of cells within the plaque, particularly macrophages and endothelial cells, plays a crucial role in disease progression. These cells often exhibit a shift towards aerobic glycolysis, a phenomenon where glucose is preferentially metabolized to lactate even in the presence of oxygen.

PFKFB3 is a critical regulator of this metabolic switch. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1] Upregulation of PFKFB3 in macrophages and endothelial cells within atherosclerotic plaques promotes a pro-inflammatory and pro-angiogenic environment, contributing to plaque instability and rupture.[2][3] Therefore, targeting PFKFB3 offers a promising strategy for the diagnosis and monitoring of vulnerable atherosclerotic plaques.

Target Identification: this compound as a PFKFB3-Targeted PET Tracer

This compound was developed as a PET tracer to non-invasively visualize PFKFB3 expression in vivo.[2][3][4] The rationale for its development was based on the significant upregulation of PFKFB3 in inflammatory and hypoxic conditions, which are characteristic features of vulnerable atherosclerotic plaques.[2][3]

Quantitative Data

While specific binding affinity (Kd) or in vitro enzyme inhibition (IC50) values for this compound are not yet publicly available, the following tables summarize the key quantitative data for this compound as a PET tracer and provide a comparison with other known PFKFB3 inhibitors.

Table 1: Biodistribution of [18F]this compound in Mice

Organ2 hours post-injection (%ID/g)6 hours post-injection (%ID/g)
BloodHighModerate
Lungs11.0 ± 1.5Low
LiverHighHigh
Atherosclerotic Aorta (ApoE-/-Fbn1C1039G+/-)-0.78 ± 0.05
Control Aorta-0.44 ± 0.09

%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.[2][4][5]

Table 2: In Vitro IC50 Values of Selected PFKFB3 Inhibitors

CompoundPFKFB3 IC50 (µM)
AZ PFKFB3 260.023[6]
KAN04387570.19
PFK150.207
3PO22.9 - 25

This table is for comparative purposes to provide context for the potency of PFKFB3 inhibition.

Experimental Protocols

This section details the key experimental methodologies for the validation of this compound as a PFKFB3-targeted tracer.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is a multi-step process involving the fluorination of a precursor molecule. A detailed protocol can be found in the supplementary information of the primary publication by De Dominicis et al.[2]

In Vivo Biodistribution Studies

Objective: To determine the distribution and clearance of [18F]this compound in a living organism.

Protocol:

  • Administer a known quantity of [18F]this compound intravenously to laboratory animals (e.g., mice).

  • At designated time points (e.g., 2 and 6 hours post-injection), euthanize the animals.

  • Dissect and collect major organs and tissues (blood, heart, lungs, liver, kidneys, muscle, bone, and aorta).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Ex Vivo Autoradiography

Objective: To visualize the accumulation of [18F]this compound in atherosclerotic plaques.

Protocol:

  • Following in vivo biodistribution studies, excise the entire aorta from the animal.

  • Freeze the aorta in an appropriate embedding medium (e.g., OCT).

  • Section the frozen aorta into thin slices (e.g., 20 µm) using a cryostat.

  • Mount the sections onto microscope slides.

  • Expose the slides to a phosphor imaging plate or autoradiographic film for a specified period.

  • Develop the film or scan the imaging plate to visualize the distribution of radioactivity.

  • Correlate the radioactive signal with the location of atherosclerotic plaques, which can be identified by staining (e.g., Oil Red O for lipids).

Immunohistochemistry (IHC)

Objective: To confirm the co-localization of [18F]this compound uptake with PFKFB3 expression in atherosclerotic plaques.

Protocol:

  • Use adjacent tissue sections from the ex vivo autoradiography.

  • Fix the tissue sections (e.g., with 4% paraformaldehyde).

  • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding using a blocking solution (e.g., 5% goat serum in PBS).

  • Incubate the sections with a primary antibody specific for PFKFB3 overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the sections using a fluorescence microscope. The fluorescent signal will indicate the location of PFKFB3 protein.

Western Blotting

Objective: To detect and quantify the expression of PFKFB3 in cell or tissue lysates.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PFKFB3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP)

Objective: To verify the interaction of this compound with PFKFB3 (requires a modified this compound with an affinity tag).

Protocol:

  • Cell Lysis: Lyse cells expressing the target protein (PFKFB3) in a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to remove non-specifically binding proteins.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against PFKFB3 or an affinity resin that binds to the tagged this compound.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against PFKFB3 to confirm its presence.

Visualizations

Signaling Pathway

PFKFB3_Signaling_in_Atherosclerosis Hypoxia Hypoxia / Inflammation HIF1a HIF-1α Hypoxia->HIF1a PFKFB3_gene PFKFB3 Gene Transcription HIF1a->PFKFB3_gene Upregulates PFKFB3_protein PFKFB3 Protein PFKFB3_gene->PFKFB3_protein F26BP Fructose-2,6-Bisphosphate PFKFB3_protein->F26BP Catalyzes This compound This compound This compound->PFKFB3_protein Binds to (Target) F6P Fructose-6-Phosphate F6P->F26BP PFK1 PFK-1 F26BP->PFK1 Allosterically Activates Glycolysis Increased Glycolysis PFK1->Glycolysis Macrophage Macrophage / Endothelial Cell Activation Glycolysis->Macrophage Inflammation Pro-inflammatory Cytokines Macrophage->Inflammation Angiogenesis Angiogenesis Macrophage->Angiogenesis Plaque_V Plaque Vulnerability Inflammation->Plaque_V Angiogenesis->Plaque_V

Caption: PFKFB3 signaling pathway in atherosclerosis.

Experimental Workflow

ZCDD083_Validation_Workflow cluster_invivo In Vivo Validation cluster_exvivo Ex Vivo / In Vitro Validation Animal_Model Atherosclerotic Animal Model (e.g., ApoE-/- mice) Injection [18F]this compound Injection (Intravenous) Animal_Model->Injection PET_CT PET/CT Imaging Injection->PET_CT Biodistribution Biodistribution Analysis Injection->Biodistribution Aorta_Excise Aorta Excision PET_CT->Aorta_Excise Autoradiography Ex Vivo Autoradiography Aorta_Excise->Autoradiography IHC Immunohistochemistry (PFKFB3 Staining) Aorta_Excise->IHC Western_Blot Western Blot (PFKFB3 Expression) Aorta_Excise->Western_Blot

References

ZCDD083: A Comprehensive Structural and Functional Analysis for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZCDD083 is a novel fluorinated phenoxindazole derivative that has emerged as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Its radiolabeled form, [18F]this compound, is a promising positron emission tomography (PET) tracer for the non-invasive imaging of atherosclerotic plaques. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, detailing its mechanism of action, synthesis, and application in preclinical models of atherosclerosis. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for the study and potential therapeutic targeting of atherosclerotic cardiovascular disease.

Structural Analysis of this compound

This compound is a synthetic small molecule characterized by a phenoxindazole core structure. The chemical structure of this compound is presented below.

Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Functional Analysis of this compound

This compound functions as a selective inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. PFKFB3 is upregulated in inflammatory conditions and angiogenesis, both of which are critical processes in the development and progression of atherosclerotic plaques.[1][2][3] By inhibiting PFKFB3, this compound can modulate the metabolic activity of pro-inflammatory cells within the plaque, such as macrophages.[1][4]

Mechanism of Action

The mechanism of action of this compound is centered on its ability to bind to and inhibit the enzymatic activity of PFKFB3. This inhibition reduces the intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The resulting decrease in glycolytic flux can lead to a reduction in the pro-inflammatory functions of macrophages and other immune cells within the atherosclerotic plaque.[4]

PFKFB3 Signaling in Atherosclerosis

The signaling pathway involving PFKFB3 in atherosclerosis is a critical driver of plaque inflammation and progression. Hypoxia and inflammatory stimuli within the atherosclerotic lesion lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, transcriptionally upregulates the expression of PFKFB3. Increased PFKFB3 activity accelerates glycolysis, providing the necessary energy and metabolic intermediates for pro-inflammatory macrophage activation and function. This creates a vicious cycle that perpetuates inflammation within the plaque.

PFKFB3_signaling PFKFB3 Signaling Pathway in Atherosclerosis cluster_stimuli Plaque Microenvironment cluster_cellular Macrophage Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Inflammation Inflammatory Stimuli Inflammation->HIF1a PFKFB3 PFKFB3 Upregulation HIF1a->PFKFB3 Transcriptional Upregulation Glycolysis Increased Glycolysis PFKFB3->Glycolysis Enzymatic Activity ProInflammatory Pro-inflammatory Activation (e.g., Cytokine Release) Glycolysis->ProInflammatory Metabolic Support ProInflammatory->Inflammation Perpetuation of Inflammation This compound This compound This compound->PFKFB3 Inhibition

PFKFB3 signaling cascade in atherosclerotic macrophages and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for [18F]this compound.

Table 1: Radiosynthesis and In Vivo Stability of [18F]this compound

ParameterValueReference
Radiochemical Yield17 ± 5%[1][2]
Radiochemical Purity>99%[1][2]
In Vivo Metabolite FormationNo significant formation[1][2]

Table 2: In Vivo PET Imaging Data of [18F]this compound in Mouse Models of Atherosclerosis

Mouse ModelAortic Region Uptake (%ID/g)Control (C57BL/6J) Uptake (%ID/g)Reference
ApoE-/-Fbn1C1039G+/- (Severe Atherosclerosis)0.78 ± 0.050.44 ± 0.09[1]
ApoE-/- (Moderate Atherosclerosis)--[1]

Table 3: Biodistribution of [18F]this compound in Mice (2 hours post-injection)

OrganUptake (%ID/g)Reference
Lung11.0 ± 1.5[1]
Blood PoolHigh Activity[1][2]
Hepatobiliary ClearanceSlow[1][2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies for the synthesis and application of this compound, based on published literature.

Synthesis of this compound Precursor

The synthesis of the phenol intermediate, a precursor for the radiolabeling of this compound, involves the coupling of N-Boc-proline and O-Bn-4-aminophenol, followed by debenzylation.

Synthesis_Workflow Synthesis of this compound Precursor Workflow Start Starting Materials: - N-Boc-proline - O-Bn-4-aminophenol Step1 Coupling Reaction Start->Step1 Intermediate1 Intermediate Compound 1 Step1->Intermediate1 Step2 Debenzylation (Hydrogenation over Pd/C) Intermediate1->Step2 FinalProduct Phenol Intermediate 2 (this compound Precursor) Step2->FinalProduct

Workflow for the chemical synthesis of the this compound precursor.

Detailed Methodology: While specific reaction conditions are proprietary, the general steps involve standard peptide coupling and deprotection reactions.

  • Coupling: N-Boc-proline and O-Bn-4-aminophenol are coupled using a suitable coupling agent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM) in the presence of a base (e.g., DIPEA). The reaction progress is monitored by TLC or LC-MS.

  • Purification: The resulting intermediate is purified using column chromatography.

  • Debenzylation: The purified intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent (e.g., methanol, ethanol) under a hydrogen atmosphere to remove the benzyl protecting group.

  • Final Purification: The final phenol precursor is purified by column chromatography or recrystallization.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound involves a nucleophilic aromatic substitution reaction on the precursor with [18F]fluoride.

Detailed Methodology: The radiosynthesis is typically performed in an automated synthesis module.

  • [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • [18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water.

  • Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The this compound precursor is added to the dried [18F]fluoride complex in a suitable solvent (e.g., DMSO, DMF), and the reaction mixture is heated.

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [18F]this compound.

  • Formulation: The purified [18F]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

Preclinical PET/CT Imaging Protocol

The following protocol outlines the general procedure for PET/CT imaging of atherosclerotic plaques in mouse models using [18F]this compound.

PET_Workflow [18F]this compound PET/CT Imaging Workflow AnimalPrep Animal Preparation (e.g., ApoE-/- mouse on high-fat diet) TracerAdmin [18F]this compound Administration (Intravenous injection) AnimalPrep->TracerAdmin Uptake Uptake Period (e.g., 2-6 hours) TracerAdmin->Uptake Anesthesia Anesthesia Induction Uptake->Anesthesia Positioning Animal Positioning in PET/CT Scanner Anesthesia->Positioning CT_Scan CT Scan (Anatomical Reference) Positioning->CT_Scan PET_Scan PET Scan (Tracer Distribution) CT_Scan->PET_Scan ImageRecon Image Reconstruction PET_Scan->ImageRecon DataAnalysis Data Analysis (Quantification of Uptake) ImageRecon->DataAnalysis Validation Ex Vivo Validation (Autoradiography, Histology) DataAnalysis->Validation

A generalized workflow for preclinical PET/CT imaging of atherosclerosis using [18F]this compound.

Detailed Methodology:

  • Animal Models: Atherosclerosis is induced in susceptible mouse models, such as Apolipoprotein E-deficient (ApoE-/-) or ApoE-/-Fbn1C1039G+/- mice, by feeding them a high-fat diet.[1] Age-matched wild-type mice (e.g., C57BL/6J) serve as controls.[1]

  • Tracer Administration: [18F]this compound is administered to the mice via intravenous injection (e.g., tail vein).

  • Uptake Period: The animals are allowed a specific uptake period (e.g., 2 to 6 hours) to allow for tracer distribution and accumulation in the target tissues.[1]

  • Anesthesia and Imaging: The mice are anesthetized (e.g., with isoflurane) and placed in a PET/CT scanner. A CT scan is first acquired for anatomical localization and attenuation correction, followed by a PET scan to measure the distribution of [18F]this compound.

  • Image Analysis: The PET and CT images are co-registered, and regions of interest (ROIs) are drawn over the aorta and other relevant tissues to quantify the tracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[1]

  • Ex Vivo Validation: Following the imaging session, animals may be euthanized, and the aortas excised for ex vivo autoradiography to confirm the localization of the radiotracer with atherosclerotic plaques.[1][2] Histological staining (e.g., Oil Red O for lipids) can be performed on the same tissue sections to correlate tracer uptake with plaque burden.[1]

Conclusion

This compound represents a significant advancement in the molecular imaging of atherosclerosis. Its high affinity and selectivity for PFKFB3, a key enzyme in plaque inflammation, make its radiolabeled counterpart, [18F]this compound, a valuable tool for the non-invasive detection and characterization of vulnerable atherosclerotic plaques. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to utilize this compound in their efforts to better understand, diagnose, and treat atherosclerotic cardiovascular disease. Further research into the therapeutic potential of non-radioactive this compound and other PFKFB3 inhibitors is warranted.

References

ZCDD083: A Technical Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific solubility and stability of the compound ZCDD083 is limited. This guide therefore provides a comprehensive framework of standard methodologies and best practices for the solubility and stability profiling of a novel drug candidate, presented as a technical resource for researchers undertaking such an investigation. The experimental protocols and data presented herein are illustrative and should be adapted based on the specific physicochemical properties of the compound under investigation.

Introduction

The successful development of a new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2][3] Among the most critical of these are solubility and stability, which directly influence a drug's bioavailability, manufacturability, and shelf-life.[4] Preformulation studies are essential for gathering this crucial information, providing the scientific foundation for formulation development and mitigating the risk of costly failures in later stages.[1][2][3][5] This technical guide outlines a systematic approach to the solubility and stability profiling of a novel compound, exemplified by the hypothetical molecule this compound.

Solubility Profiling

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form. The following sections detail the experimental protocols for determining the solubility of a novel compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves adding an excess of the solid drug to a solvent of interest and agitating the suspension until equilibrium is reached.

Methodology:

  • Preparation of Solutions: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 to mimic the physiological pH range of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, visually inspect for the presence of undissolved solid. Filter or centrifuge the samples to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Illustrative Solubility Data for this compound

The following table presents a hypothetical solubility profile for this compound.

pHTemperature (°C)Solubility (µg/mL)
1.225150.5
1.237185.2
4.52575.8
4.53798.1
6.82510.2
6.83715.7
7.4255.1
7.4378.9

Visualization: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare pH Buffers B Add Excess this compound A->B C Agitate at Constant Temperature B->C D Filter/Centrifuge C->D E HPLC Analysis D->E F Quantify Concentration E->F

Solubility Determination Workflow

Stability Profiling

Stability testing is crucial for identifying potential degradation pathways and establishing a drug's shelf-life and recommended storage conditions. Forced degradation studies are conducted to accelerate the degradation process and identify potential degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than those encountered during long-term stability testing.

Methodology:

  • Stress Conditions: Prepare solutions of this compound and subject them to the following stress conditions as per ICH guidelines:

    • Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal: Exposure to dry heat (e.g., 80°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Identification of Degradants: Use mass spectrometry (LC-MS/MS) to identify the structure of the major degradation products.

Data Presentation: Illustrative Forced Degradation Data for this compound

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress ConditionDuration (hours)% Assay of this compoundNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl (60°C)2485.22354.1
0.1 N NaOH (60°C)870.13328.2, 370.1
3% H₂O₂ (RT)4892.51344.2 (N-oxide)
Photostability (ICH Q1B)-98.11326.1
Thermal (80°C)7295.31312.2

Visualization: Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (m/z 328.2) Deg1 Degradant 1 (m/z 354.1) This compound->Deg1 Acidic Deg2 Degradant 2 (m/z 370.1) This compound->Deg2 Basic Deg3 N-oxide (m/z 344.2) This compound->Deg3 H₂O₂ Deg4 Degradant 4 (m/z 326.1) This compound->Deg4 Light

Potential Degradation Pathways

Conclusion

A comprehensive understanding of the solubility and stability of a novel drug candidate is fundamental to its successful development. The systematic approach outlined in this guide, encompassing robust experimental protocols, clear data presentation, and logical visualization of workflows and pathways, provides a solid framework for the preformulation studies of a compound like this compound. While the specific data for this compound is not publicly available, the methodologies described here are universally applicable and essential for making informed decisions in the drug development process. Adherence to these principles will enable researchers to build a strong foundation for formulation design and ensure the development of a safe, effective, and stable medicinal product.

References

An In-Depth Technical Guide to the Early ADME Properties of ZCDD083

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document describes the early ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a hypothetical compound designated ZCDD083. All data and experimental details presented herein are illustrative and intended to serve as a representative example of a technical guide for drug development professionals. No public data exists for a compound with this designation.

Introduction

The early assessment of ADME properties is a critical component of modern drug discovery, aimed at reducing the high attrition rates of drug candidates in later developmental stages.[1] Investigating these properties early allows for the selection and optimization of compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.[1][2] This guide provides a comprehensive summary of the in vitro ADME characteristics of the novel therapeutic candidate, this compound. The following sections detail the experimental protocols, present key data in a structured format, and illustrate the logical workflow of the screening process.

Physiochemical Properties and Permeability

The solubility and permeability of a compound are fundamental determinants of its oral absorption. These properties were assessed for this compound using standard in vitro assays.

Quantitative Data Summary
ParameterAssay TypeConditionResultClassification
Kinetic Solubility NephelometrypH 7.4128 µMHigh
Permeability Caco-2Apical to Basolateral15.2 x 10⁻⁶ cm/sHigh
Efflux Ratio Caco-2Bidirectional1.1Low Efflux
Experimental Protocols

Kinetic Solubility Assay:

  • A 10 mM DMSO stock solution of this compound was serially diluted in DMSO.

  • These dilutions were then added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 1% DMSO.

  • The solutions were shaken for 2 hours at room temperature.

  • Precipitation was measured by nephelometry, and the concentration at which the compound precipitates is reported as the kinetic solubility.

Caco-2 Permeability Assay:

  • Caco-2 cells were seeded onto Transwell® inserts and cultured for 21 days to form a confluent monolayer.

  • The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) permeability, this compound was added to the apical side, and its appearance in the basolateral chamber was monitored over 2 hours.

  • For basolateral to apical (B-A) permeability, the compound was added to the basolateral side, and its appearance in the apical chamber was monitored.

  • Concentrations of this compound were determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated. The efflux ratio was determined as the ratio of Papp (B-A) / Papp (A-B).

Metabolic Stability

The metabolic stability of this compound was evaluated in human liver microsomes and hepatocytes to predict its in vivo clearance.

Quantitative Data Summary
ParameterSystemIntrinsic Clearance (CLint)Half-life (t½)
Metabolic Stability Human Liver Microsomes25 µL/min/mg45 min
Metabolic Stability Human Hepatocytes30 µL/min/10⁶ cells38 min
Experimental Protocols

Human Liver Microsome (HLM) Stability Assay:

  • This compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • The reaction was initiated by the addition of an NADPH-regenerating system.

  • Aliquots were removed at 0, 5, 15, 30, and 60 minutes and quenched with ice-cold acetonitrile containing an internal standard.

  • The disappearance of this compound was monitored by LC-MS/MS.

  • The half-life (t½) was determined from the slope of the natural log of the remaining parent compound versus time. Intrinsic clearance was calculated from the half-life.

Human Hepatocyte Stability Assay:

  • Cryopreserved human hepatocytes were thawed and suspended in incubation medium.

  • This compound (1 µM) was added to the hepatocyte suspension (1 x 10⁶ cells/mL).

  • Samples were collected at various time points (0, 15, 30, 60, 120 minutes), and the reaction was terminated with acetonitrile.

  • The concentration of the remaining this compound was quantified by LC-MS/MS to determine the rate of metabolism.

Plasma Protein Binding

The extent of binding to plasma proteins was determined as it influences the distribution and availability of the free drug.

Quantitative Data Summary
ParameterMatrix% Bound
Protein Binding Human Plasma98.5%
Protein Binding Mouse Plasma97.9%
Experimental Protocol

Rapid Equilibrium Dialysis (RED) Assay:

  • This compound was added to human and mouse plasma.

  • The plasma containing the compound was loaded into the sample chamber of a RED device, with dialysis buffer in the adjacent chamber, separated by a semi-permeable membrane.

  • The device was incubated at 37°C for 4 hours with shaking to reach equilibrium.

  • Samples were taken from both the plasma and buffer chambers, and the concentrations of this compound were determined by LC-MS/MS.

  • The percentage of bound drug was calculated from the difference in concentrations between the chambers.

Cytochrome P450 (CYP) Inhibition

The potential for this compound to cause drug-drug interactions was assessed by evaluating its inhibitory effect on major CYP isoforms.

Quantitative Data Summary
CYP IsoformIC₅₀ (µM)Potential for DDI
CYP1A2 > 50Low
CYP2C9 > 50Low
CYP2C19 35Low
CYP2D6 > 50Low
CYP3A4 18Moderate
Experimental Protocol

CYP Inhibition Assay:

  • This compound was pre-incubated at various concentrations with human liver microsomes and an NADPH-regenerating system.

  • A specific fluorescent probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) was added to initiate the reaction.

  • The reaction was incubated at 37°C and then terminated.

  • The formation of the fluorescent metabolite was measured using a plate reader.

  • The IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) was calculated by fitting the data to a four-parameter logistic curve.

Visualized Workflows and Pathways

Early ADME Screening Workflow

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection Sol Solubility (Kinetic) LogD LogD (pH 7.4) MetStab_HLM Metabolic Stability (HLM) Perm Permeability (Caco-2 / PAMPA) MetStab_HLM->Perm Decision1 Go/No-Go MetStab_HLM->Decision1 PPB Plasma Protein Binding (RED) CYP_Inhib CYP Inhibition (5 Major Isoforms) MetStab_Hep Metabolic Stability (Hepatocytes) CYP_Inhib->MetStab_Hep Decision2 Go/No-Go CYP_Inhib->Decision2 Met_ID Metabolite Identification InVivo_PK In Vivo PK (Rodent) Decision1->Perm Decision2->MetStab_Hep

Caption: A tiered workflow for early ADME screening of drug candidates.

This compound Interaction with P-glycoprotein (P-gp) Efflux Pump

G cluster_cell Intestinal Epithelial Cell (e.g., Caco-2) cluster_membrane Apical Membrane ZCDD083_apical This compound (Apical Side) ZCDD083_intra This compound (Intracellular) ZCDD083_apical->ZCDD083_intra Passive Diffusion ZCDD083_baso This compound (Basolateral Side) ZCDD083_intra->ZCDD083_baso Passive Diffusion Pgp P-glycoprotein (P-gp) ZCDD083_intra->Pgp Binding Pgp->ZCDD083_apical Efflux

Caption: Diagram of this compound interaction with the P-gp efflux pump.

Summary and Conclusion

The hypothetical compound this compound demonstrates a promising early ADME profile. It exhibits high solubility and high permeability with a low efflux ratio, suggesting good potential for oral absorption. While its metabolic stability in both human liver microsomes and hepatocytes is moderate, it may lead to an acceptable in vivo half-life. The high plasma protein binding is a factor to consider for its free drug concentration. Importantly, this compound shows a low risk of drug-drug interactions via inhibition of major CYP enzymes, with only moderate inhibition of CYP3A4 at concentrations that may be clinically relevant. These findings support the continued investigation of this compound as a potential drug candidate.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular events worldwide. The metabolic state within these plaques, particularly the upregulation of glycolysis in activated macrophages and endothelial cells, has emerged as a critical factor in disease progression and instability. This has led to the identification of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolytic flux, as a promising therapeutic and diagnostic target. This technical guide provides a comprehensive overview of ZCDD083, a novel radiolabeled tracer specifically designed for the in vivo imaging of PFKFB3 activity in atherosclerotic plaques using Positron Emission Tomography (PET). We will delve into its chemical properties, related analogs, synthesis and radiolabeling protocols, and its application in preclinical atherosclerosis models, providing a valuable resource for researchers in cardiovascular disease and molecular imaging.

This compound and its Analogs: Targeting PFKFB3

This compound is a fluorinated phenoxindazole derivative designed as a PET tracer. Its development was based on the potent and selective PFKFB3 inhibitor, AZ68. The core structure of these compounds allows for high-affinity binding to the PFKFB3 enzyme, enabling the visualization of its expression and activity.

Chemical Structures
CompoundChemical StructureKey Features
This compound (Structure not publicly available in detail, described as a fluorinated phenoxindazole)Radiolabeled with [¹⁸F] for PET imaging. Close structural mimic of AZ68.
AZ68 (Structure not publicly available in detail)Potent and selective PFKFB3 kinase inhibitor. Parent compound for this compound.
PFK158 A known PFKFB3 inhibitor used in preclinical atherosclerosis studies.
3PO Another well-characterized PFKFB3 inhibitor.
Quantitative Biological Data

The following table summarizes the available quantitative data for this compound and related PFKFB3 inhibitors. This data is crucial for comparing their efficacy and suitability for different research applications.

CompoundTargetAssayIC₅₀ (nM)Radiochemical Yield (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)
[¹⁸F]this compound PFKFB3PET Tracer-17 ± 5>99>130
AZ68 (AZ67) PFKFB3Kinase Assay11---
PFKFB2Kinase Assay159---
PFKFB1Kinase Assay1130---
PFK158 PFKFB3Kinase AssayData not available---
3PO PFKFB3Kinase AssayData not available---

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis, radiolabeling, and in vivo imaging of this compound.

Synthesis of this compound Precursor

The synthesis of the precursor for [¹⁸F]this compound involves a multi-step chemical synthesis process, which is detailed in the primary literature.[1] Due to the proprietary nature of the exact synthetic route, a generalized workflow is presented below.

G cluster_synthesis This compound Precursor Synthesis Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Coupling Reaction Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Functional Group Manipulation Final Precursor Final Precursor Intermediate 2->Final Precursor Step 3: Introduction of Leaving Group for Fluorination

A generalized workflow for the synthesis of the this compound precursor.
Radiolabeling of [¹⁸F]this compound

The radiolabeling of this compound with fluorine-18 is a critical step for its use as a PET tracer. The process involves nucleophilic substitution of a suitable leaving group on the precursor molecule with [¹⁸F]fluoride.

Materials:

  • This compound precursor

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Azeotropic drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is treated with a solution of K₂₂₂ and K₂CO₃ in acetonitrile and evaporated to dryness under a stream of nitrogen at 110°C. This step is repeated multiple times to ensure the complex is anhydrous.

  • Radiolabeling Reaction: The this compound precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a defined period (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is diluted with water and purified using semi-preparative HPLC. The fraction containing [¹⁸F]this compound is collected.

  • Formulation: The collected HPLC fraction is passed through a C18 SPE cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.

G cluster_radiolabeling [¹⁸F]this compound Radiolabeling Workflow [¹⁸F]Fluoride [¹⁸F]Fluoride Reaction Mixture Reaction Mixture [¹⁸F]Fluoride->Reaction Mixture Precursor Precursor Precursor->Reaction Mixture Heating Crude Product Crude Product Reaction Mixture->Crude Product Purified [¹⁸F]this compound Purified [¹⁸F]this compound Crude Product->Purified [¹⁸F]this compound HPLC Purification

Workflow for the radiolabeling of [¹⁸F]this compound.
In Vivo PET Imaging Protocol in Atherosclerotic Mouse Models (e.g., ApoE⁻/⁻)

This protocol outlines the key steps for performing PET imaging with [¹⁸F]this compound in a preclinical model of atherosclerosis.

Animal Model:

  • Apolipoprotein E-deficient (ApoE⁻/⁻) mice on a high-fat diet to induce atherosclerosis.

  • Age-matched wild-type mice (e.g., C57BL/6J) as controls.

Imaging Procedure:

  • Animal Preparation: Mice are anesthetized using isoflurane (1-2% in oxygen). Body temperature is maintained using a heating pad.

  • Radiotracer Injection: [¹⁸F]this compound (typically 5-10 MBq) is injected intravenously via the tail vein.

  • Uptake Period: A specific uptake period (e.g., 60-120 minutes) is allowed for the tracer to distribute and accumulate in the target tissues.

  • PET/CT Imaging: The anesthetized mouse is placed in a small-animal PET/CT scanner. A CT scan is first acquired for anatomical reference and attenuation correction, followed by a static or dynamic PET scan.

  • Image Analysis: The PET and CT images are co-registered. Regions of interest (ROIs) are drawn over the aortic arch and other relevant tissues to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

PFKFB3 Signaling Pathway in Atherosclerosis

PFKFB3 plays a pivotal role in the metabolic reprogramming of cells within the atherosclerotic plaque. Its upregulation, often driven by inflammatory signals and hypoxia, leads to increased glycolysis, which in turn fuels pro-inflammatory responses and other pathological processes.

G cluster_pathway PFKFB3 Signaling in Atherosclerosis Inflammatory Stimuli Inflammatory Stimuli HIF-1α HIF-1α Inflammatory Stimuli->HIF-1α Hypoxia Hypoxia Hypoxia->HIF-1α PFKFB3 PFKFB3 HIF-1α->PFKFB3 Upregulation Fructose-2,6-bisphosphate Fructose-2,6-bisphosphate PFKFB3->Fructose-2,6-bisphosphate Production Glycolysis Glycolysis Fructose-2,6-bisphosphate->Glycolysis Activation Macrophage Activation Macrophage Activation Glycolysis->Macrophage Activation Endothelial Cell Dysfunction Endothelial Cell Dysfunction Glycolysis->Endothelial Cell Dysfunction Pro-inflammatory Cytokines Pro-inflammatory Cytokines Plaque Progression Plaque Progression Pro-inflammatory Cytokines->Plaque Progression Macrophage Activation->Pro-inflammatory Cytokines Endothelial Cell Dysfunction->Plaque Progression

The PFKFB3 signaling pathway in the context of atherosclerosis.

Conclusion

This compound represents a significant advancement in the non-invasive imaging of atherosclerosis. As a targeted PET tracer for PFKFB3, it offers the potential to visualize a key metabolic process that drives plaque inflammation and instability. This technical guide provides a foundational resource for researchers seeking to utilize this compound and explore the role of PFKFB3 in cardiovascular disease. The detailed protocols and compiled data will aid in the design and execution of future studies, ultimately contributing to a better understanding of atherosclerosis and the development of novel diagnostic and therapeutic strategies. Further research into this compound and its analogs will likely focus on clinical translation and the exploration of their utility in monitoring therapeutic interventions targeting plaque metabolism.

References

Cellular pathways modulated by ZCDD083

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Cellular Target of [18F]ZCDD083

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]this compound is a novel radiolabeled tracer designed for Positron Emission Tomography (PET) imaging. Its primary application lies in the non-invasive detection and monitoring of atherosclerotic plaques. This technical guide delves into the core cellular pathway targeted by [18F]this compound, its mechanism of action as an imaging agent, and the experimental data supporting its use.

Core Target: PFKFB3 and the Glycolytic Pathway

[18F]this compound is a fluorinated phenoxindazole derivative that specifically targets the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a crucial regulator of glycolysis, a fundamental metabolic pathway that breaks down glucose to generate ATP and metabolic intermediates.

PFKFB3 is known to be upregulated in conditions associated with increased glycolysis, such as inflammation and angiogenesis, both of which are key processes in the development and destabilization of atherosclerotic plaques.[1][2][3][4][5] By targeting PFKFB3, [18F]this compound allows for the visualization of areas with heightened glycolytic activity, thereby identifying inflamed and angiogenic regions within atherosclerotic plaques.[1][2][3][4][5]

Signaling Pathway Diagram: The Role of PFKFB3 in Glycolysis

PFKFB3_in_Glycolysis cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production PFKFB3 PFKFB3 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP synthesizes F26BP->F16BP allosterically activates PFK-1

Caption: PFKFB3's role in the glycolytic pathway.

Quantitative Data Presentation

The efficacy of [18F]this compound as a PET tracer has been evaluated in preclinical studies using mouse models of atherosclerosis. The following tables summarize the key quantitative findings.

Table 1: Radiosynthesis and Quality Control of [18F]this compound
ParameterValue
Radiochemical Yield17 ± 5%
Radiochemical Purity>99%

Data sourced from studies on the synthesis and radiolabeling of [18F]this compound.[2][3][4][5]

Table 2: In Vivo Uptake of [18F]this compound in Atherosclerotic vs. Control Mice
Tissue/RegionAtherosclerotic Mice (%ID/g)Control Mice (%ID/g)
Aortic Region0.78 ± 0.050.44 ± 0.09

%ID/g = percentage of injected dose per gram of tissue. Data represents uptake in ApoE-/-Fbn1C1039G+/- mice (atherosclerotic) compared to control mice.[1][2][3][4][5]

Table 3: Biodistribution of [18F]this compound in Healthy Mice at 2 Hours Post-Injection
OrganUptake (%ID/g)
Lungs11.0 ± 1.5

This table highlights the significant uptake in the lungs at 2 hours post-injection in healthy C57BL/6J mice.[2][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate [18F]this compound.

Protocol 1: Preclinical PET/CT Imaging in Mice
  • Animal Models: Atherosclerotic (ApoE-/-Fbn1C1039G+/-) and control mice are used.

  • Tracer Administration: [18F]this compound is administered via intravenous injection.

  • Imaging: PET/CT scans are performed at specified time points post-injection (e.g., 6 hours).

  • Image Analysis: The uptake of [18F]this compound in the aortic region and other tissues is quantified from the PET images.

Protocol 2: Ex Vivo Autoradiography and Histology
  • Tissue Harvesting: Following the final PET scan, mice are euthanized, and the aorta and other organs are excised.

  • Autoradiography: The excised tissues are sectioned and exposed to a phosphor screen to visualize the distribution of [18F]this compound.

  • Histological Staining: Adjacent tissue sections are stained (e.g., with Oil Red O for lipids) to identify atherosclerotic plaques.

  • Immunofluorescence: Immunofluorescent staining for PFKFB3 is performed to correlate tracer uptake with target expression.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis animal_models Atherosclerotic and Control Mice tracer_injection [18F]this compound Injection animal_models->tracer_injection pet_ct PET/CT Imaging tracer_injection->pet_ct tissue_harvest Tissue Harvesting pet_ct->tissue_harvest Post-Imaging autoradiography Autoradiography tissue_harvest->autoradiography histology Histology (Oil Red O) tissue_harvest->histology immunofluorescence Immunofluorescence (PFKFB3) tissue_harvest->immunofluorescence quantification Quantification of Tracer Uptake autoradiography->quantification correlation Correlation of Uptake with Plaque and PFKFB3 Expression histology->correlation immunofluorescence->correlation quantification->correlation

Caption: Experimental workflow for [18F]this compound validation.

Conclusion

[18F]this compound is a promising PET tracer for the non-invasive imaging of PFKFB3 expression in atherosclerotic plaques. Its ability to detect heightened glycolytic activity associated with inflammation and angiogenesis provides a valuable tool for researchers and clinicians in the study and management of atherosclerosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the preclinical validation of this novel imaging agent.

References

Methodological & Application

Application Notes and Protocols for Dioxin (TCDD) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ZCDD083" did not yield any specific results for a compound with that identifier. The following application notes and protocols are based on information available for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a well-studied compound, assuming "this compound" may have been a typographical error.

Introduction

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a persistent environmental pollutant and a potent toxicant. It is known to induce a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects.[1][2][3] Animal models are crucial for studying the mechanisms of TCDD toxicity and for assessing the risks it poses to human health.[4] This document provides an overview of the application of TCDD in animal models, including experimental protocols and data presentation.

Data Presentation

Table 1: Acute Toxicity of TCDD in Different Animal Species
Animal SpeciesRoute of AdministrationLD50 (µg/kg)Reference
Guinea PigOral0.6 - 2.1(Saganuwan, 2017)[5]
Rat (Male)Oral22 - 45(Saganuwan, 2017)[5]
Rat (Female)Oral4(Saganuwan, 2017)[5]
MouseOral114(Saganuwan, 2017)[5]
HamsterOral1157 - 5051(Saganuwan, 2017)[5]
Table 2: Pharmacokinetic Parameters of TCDD in Rats
ParameterValueUnitReference
Half-life~30days(Birnbaum, 1994)
Bioavailability (oral)>70%(Birnbaum, 1994)
Volume of Distribution20-60L/kg(Birnbaum, 1994)
Primary route of eliminationFeces (via biliary excretion)-(Birnbaum, 1994)

Experimental Protocols

Protocol 1: General Acute Toxicity Study in Rodents

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of TCDD.

Materials:

  • TCDD

  • Vehicle (e.g., corn oil, acetone)

  • Rodents (e.g., rats, mice) of a specific strain, age, and sex.[6]

  • Gavage needles

  • Metabolic cages for observation

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare graded doses of TCDD in the chosen vehicle. A vehicle control group should be included.

  • Administration: Administer a single dose of TCDD or vehicle to the animals via oral gavage.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[5] Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals. Collect organs for histopathological examination.

  • Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Study of TCDD-Induced Inflammatory Response in Macrophages

Objective: To investigate the early inflammatory signaling events induced by TCDD in macrophages.

Materials:

  • U937 human macrophage cell line[1]

  • TCDD

  • Cell culture reagents

  • Reagents for Western blotting (antibodies against phospho-cPLA2, COX-2)[1]

  • Reagents for RNA extraction and RT-qPCR (primers for COX-2, TNF-alpha, IL-8)[1]

  • Calcium imaging reagents

Procedure:

  • Cell Culture and Treatment: Culture U937 macrophages and treat them with TCDD at various concentrations and time points.

  • Western Blotting: After treatment, lyse the cells and perform Western blotting to detect the phosphorylation of cPLA2 and the expression of COX-2.[1]

  • RT-qPCR: Extract total RNA and perform RT-qPCR to measure the mRNA expression levels of COX-2, TNF-alpha, and IL-8.[1]

  • Calcium Measurement: Measure intracellular calcium concentration changes upon TCDD treatment using a suitable fluorescent calcium indicator.[1]

  • Data Analysis: Quantify the changes in protein and mRNA levels and intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

TCDD_Signaling_Pathway TCDD TCDD AhR AhR TCDD->AhR Binds Ca2_Influx Intracellular Ca2+ Increase TCDD->Ca2_Influx Nongenomic Pathway ARNT ARNT AhR->ARNT Dimerizes with DRE DRE ARNT->DRE Binds to Gene_Expression Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces cPLA2 cPLA2 Activation Ca2_Influx->cPLA2 COX2 COX-2 Upregulation cPLA2->COX2 Inflammation Inflammatory Response COX2->Inflammation

Caption: TCDD signaling pathways: genomic (via AhR) and non-genomic.

Animal_Toxicity_Workflow start Start: Select Animal Model acclimation Acclimation Period start->acclimation dose_prep Dose Preparation (TCDD in Vehicle) acclimation->dose_prep administration Administration (e.g., Oral Gavage) dose_prep->administration observation Observation (Clinical Signs, Body Weight, Mortality) administration->observation necropsy Necropsy and Histopathology observation->necropsy data_analysis Data Analysis (e.g., LD50 Calculation) necropsy->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Workflow for an acute toxicity study of TCDD in an animal model.

Concluding Remarks

The use of animal models is indispensable for characterizing the toxicological profile of TCDD. The protocols and data presented here provide a framework for conducting such studies. It is essential to adhere to ethical guidelines for animal research and to design experiments with sufficient statistical power to yield meaningful results. Further research using these models will continue to elucidate the complex mechanisms of TCDD toxicity and inform risk assessment efforts.

References

ZCDD083 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available information regarding the investigational compound ZCDD083 is not available. The following application notes and protocols are presented as a generalized framework based on common practices in preclinical drug development. These should be adapted and refined based on emergent, specific data for this compound. Researchers, scientists, and drug development professionals are advised to consult internal documentation and forthcoming publications for definitive guidance.

I. Introduction

This compound is a novel small molecule inhibitor currently under investigation. Its precise mechanism of action, pharmacokinetic profile, and optimal dosing are the subjects of ongoing research. The following guidelines are intended to provide a starting point for in vitro and in vivo studies.

II. In Vitro Studies

A. Cell-Based Assays

  • Objective: To determine the potency and efficacy of this compound in relevant cell lines.

  • Protocol:

    • Cell Culture: Culture target cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to achieve the desired final concentrations, ensuring the final DMSO concentration in the cell culture medium does not exceed 0.1%.

    • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • Endpoint Analysis: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay. Measure other relevant endpoints, such as apoptosis (e.g., caspase activity assays) or target engagement (e.g., Western blotting for downstream signaling molecules).

B. Biochemical Assays

  • Objective: To directly measure the inhibitory activity of this compound against its purified target protein.

  • Protocol:

    • Reagents: Prepare assay buffer, purified target enzyme/protein, substrate, and this compound serial dilutions.

    • Reaction: In a 384-well plate, combine the purified target protein with varying concentrations of this compound and incubate for a specified pre-incubation time.

    • Initiation: Initiate the enzymatic reaction by adding the substrate.

    • Detection: Monitor the reaction progress using a plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence, absorbance).

    • Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

III. In Vivo Studies

A. Pharmacokinetic (PK) Studies

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

  • Protocol:

    • Animal Models: Use appropriate rodent models (e.g., mice, rats). Acclimate animals for at least one week before the study.

    • Dosing: Formulate this compound in a suitable vehicle (e.g., saline, PEG400/water). Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Process blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.

B. Efficacy Studies (Xenograft Model)

  • Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer xenograft model.

  • Protocol:

    • Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

    • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize animals into treatment and control groups.

    • Treatment: Administer this compound or vehicle control according to a predetermined dosing schedule and route.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

IV. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Potency of this compound

Cell Line Assay Type Endpoint IC₅₀ (nM)
Cell Line A Viability 72h Data
Cell Line B Apoptosis 48h Data

| Purified Target | Biochemical | Inhibition | Data |

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, PO)

Parameter Value Units
Cmax Data ng/mL
Tmax Data h
AUC (0-inf) Data ng*h/mL

| Half-life (t½) | Data | h |

V. Visualizations

A. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor like this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF This compound This compound This compound->Kinase2 Inhibition Gene Target Gene Expression TF->Gene G cluster_workflow In Vivo Efficacy Workflow A Cell Implantation in Mice B Tumor Growth Monitoring A->B C Randomization into Groups B->C D Treatment with This compound or Vehicle C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint Analysis E->F

Application Note: Quantification of ZCDD083 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of ZCDD083, a novel therapeutic agent, in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for bioanalytical applications.[1] The protocol outlined below is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound. It covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

This compound is a promising new chemical entity with therapeutic potential. To support its development, a reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[2][3] LC-MS/MS is the gold standard for such analyses due to its ability to provide accurate and precise measurements of drug concentrations, even at low levels.[1] This document provides a comprehensive protocol for the determination of this compound in human plasma, which can be adapted for other biological matrices.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

ZCDD083_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway Involving this compound

To provide context for its therapeutic action, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

ZCDD083_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene Protein_Synthesis Protein_Synthesis Gene->Protein_Synthesis Protein Synthesis This compound This compound This compound->Kinase2 Inhibition Ligand Ligand Ligand->Receptor Cellular_Response Cellular_Response Protein_Synthesis->Cellular_Response Cellular Response

Caption: Hypothetical signaling pathway modulated by this compound.

Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

Sample Preparation
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • For calibration standards and QCs, add 5 µL of the corresponding working solution. For blanks and unknown samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank.

  • Add 200 µL of acetonitrile to all tubes to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: A suitable UHPLC system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.5 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500°C.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: [M+H]+ → Q3: [Fragment ion]+ (e.g., 450.2 → 320.1)

    • Internal Standard: Q1: [M+H]+ → Q3: [Fragment ion]+ (e.g., 456.2 → 326.1)

  • Collision Energy: Optimize for each compound.

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ 1 < 15% < 15% ± 20%
Low QC 3 < 10% < 10% ± 15%
Mid QC 100 < 10% < 10% ± 15%

| High QC | 800 | < 10% | < 10% | ± 15% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 3 85 - 115% 85 - 115%

| High QC | 800 | 85 - 115% | 85 - 115% |

Conclusion

The LC-MS/MS method described herein provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies in drug development. This protocol can serve as a foundation for the bioanalysis of this compound and can be adapted for other biological matrices as needed.

References

Application Notes and Protocols for ZCDD083 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Clarification:

An initial comprehensive search for "ZCDD083" in the context of high-throughput screening assays, mechanism of action, experimental protocols, and signaling pathways did not yield any specific results for a compound with this identifier. The search results did identify information on other molecules, such as TCDD and ACE-083, but no data directly pertaining to "this compound" could be found.

This suggests two possibilities:

  • Typographical Error: The identifier "this compound" may contain a typographical error.

  • Novel or Internal Compound: this compound may be a very new, proprietary, or internal compound for which data is not yet publicly available.

Actionable Recommendation:

To proceed with generating the requested detailed Application Notes and Protocols, it is crucial to first verify the correct identifier of the compound of interest.

If "this compound" is indeed a typographical error, please provide the correct compound name. Once the correct identifier is available, a thorough search for relevant data can be conducted to generate the comprehensive documentation as per the initial request, including:

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Visualization: Diagrams of signaling pathways and experimental workflows using Graphviz.

Without the correct compound identifier, it is not possible to create accurate and meaningful application notes and protocols. We await your clarification to proceed.

Application Notes and Protocols for ZCDD083 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the characterization of the binding properties of the novel compound ZCDD083 to its target protein(s). Understanding the interaction between a compound and its protein target is a critical step in drug discovery and development, providing insights into its mechanism of action, potency, and specificity. The following sections outline the principles and detailed methodologies for several key protein binding assays, including Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). While "this compound" is used as a placeholder, these protocols can be adapted for any small molecule inhibitor.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of binding characteristics. All quantitative data from the protein binding assays for this compound should be summarized in structured tables.

Table 1: Radioligand Competition Binding Assay Data for this compound

Target ProteinRadioligandThis compound IC₅₀ (nM)This compound Kᵢ (nM)Hill Slope (n H)
Target X[³H]-Ligand Y15.2 ± 1.87.5 ± 0.90.98
Off-Target Z[¹²⁵I]-Ligand A>10,000>5,000N/A

Table 2: Saturation Radioligand Binding Assay Data

Target ProteinRadioligandK d (nM)B max (fmol/mg protein)
Target X[³H]-Ligand Y2.1 ± 0.3150 ± 12

Table 3: Isothermal Titration Calorimetry (ITC) Data for this compound

Target ProteinThis compound K D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Target X25.4 ± 3.11.05-8.5-2.3

Table 4: Surface Plasmon Resonance (SPR) Kinetic Data for this compound

Target ProteinThis compound k a (1/Ms)This compound k d (1/s)This compound K D (nM)
Target X1.2 x 10⁵3.0 x 10⁻³25.0

Experimental Protocols

Detailed methodologies for the key protein binding assays are provided below. These protocols are generalized and should be optimized for the specific target protein and radioligand used.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for its receptor.[1] They can be performed in competitive, saturation, or kinetic formats.[1][2]

This assay determines the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[1]

Materials:

  • Membrane preparation or cells expressing the target receptor

  • Radioligand (e.g., [³H]- or [¹²⁵I]-labeled)

  • Unlabeled this compound

  • Binding buffer (specific to the receptor)

  • Wash buffer

  • 96-well plates

  • Filtration system (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer. A typical experiment uses ten concentrations over a five-log unit range.[1]

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its K d).

    • 50 µL of the membrane or cell preparation.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[3]

  • Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.[3]

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

This assay determines the receptor density (B max) and the dissociation constant (K d) of the radioligand.[1]

Procedure:

  • Prepare serial dilutions of the radioligand. A standard study design uses eight concentrations over a two-log unit range.[1]

  • In a 96-well plate, set up two sets of tubes for each radioligand concentration: one for total binding and one for non-specific binding (containing an excess of a non-radioactive ligand).

  • Add increasing concentrations of the radioligand to the respective tubes.

  • Add the membrane or cell preparation to all tubes.

  • Follow steps 3-7 from the competitive binding assay protocol.

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Determine K d and B max by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[4]

Materials:

  • Purified target protein

  • This compound

  • Identical, degassed buffer for both protein and ligand

  • ITC instrument (e.g., MicroCal ITC200)

Procedure:

  • Prepare the target protein in the ITC buffer at a suitable concentration (typically 5-50 µM).

  • Prepare this compound in the identical buffer at a concentration 10-20 times that of the protein. It is critical that the buffers are identical to minimize heats of dilution.[5]

  • Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

  • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Perform an initial injection to establish a baseline, followed by a series of injections of this compound into the protein solution.

  • The instrument measures the heat change after each injection. As the protein becomes saturated with this compound, the heat change per injection decreases.[6]

  • Integrate the raw data to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model to determine the K D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the determination of association (k a) and dissociation (k d) rate constants, and the equilibrium dissociation constant (K D).[7]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein

  • This compound

  • Running buffer

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilize the purified target protein onto the surface of the sensor chip. One flow cell should be left as a reference (blank).

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor surface (both target and reference flow cells) at a constant flow rate. This is the association phase.

  • Switch back to the running buffer to flow over the sensor surface. This is the dissociation phase.

  • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound this compound.

  • The SPR instrument records the change in the resonance angle over time, generating a sensorgram for each concentration.

  • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a, k d, and K D.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Hypothetical Signaling Pathway for this compound Target This compound This compound Receptor Target Protein X This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflows

G cluster_0 Radioligand Binding Assay Workflow cluster_1 Isothermal Titration Calorimetry Workflow cluster_2 Surface Plasmon Resonance Workflow A1 Prepare Reagents (Membrane, Radioligand, this compound) A2 Incubate A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC50, Ki) A4->A5 B1 Prepare Protein & this compound in Identical Buffer B2 Load into ITC B1->B2 B3 Titration B2->B3 B4 Measure Heat Change B3->B4 B5 Data Analysis (KD, ΔH, n) B4->B5 C1 Immobilize Target Protein C2 Inject this compound (Association) C1->C2 C3 Flow Buffer (Dissociation) C2->C3 C4 Regenerate Surface C3->C4 C5 Data Analysis (ka, kd, KD) C4->C5

Caption: Comparative workflows for key protein binding assays.

References

Application of ZCDD083 in Specific Disease Models: A Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for the compound "ZCDD083" in the conducted search. The following application notes and protocols are provided as a template and utilize data for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as an illustrative example to demonstrate the required data presentation, experimental protocols, and visualizations. Researchers should substitute the information below with data specific to their compound of interest.

Application Notes and Protocols: TCDD in Inflammatory and Neurodevelopmental Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a well-characterized environmental toxicant known to induce a wide range of biological effects, primarily through the activation of the aryl hydrocarbon receptor (AHR).[1] This document provides an overview of the application of TCDD in in vitro models of inflammation and neurotoxicity, summarizing key quantitative data and detailing relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the quantitative effects of TCDD in various cellular models.

Table 1: TCDD-Induced Inflammatory Responses in U937 Human Macrophages

ParameterTime PointObservationReference
cPLA2 Activation30 minIncrease in serine 505 phosphorylated cPLA2[2]
Arachidonic Acid Release30 minIncreased cellular release[2]
COX-2 mRNA Expression1 hourUp-regulation[2]
TNF-alpha mRNA Expression3 hoursUp-regulation[2]
IL-8 mRNA Expression3 hoursUp-regulation[2]

Table 2: Effects of TCDD on PKC Signaling in Rat Cerebellar Granule Cells

PKC IsozymeEffectDose DependenceReference
PKC-alphaTranslocation from cytosol to membraneSignificant (p<0.05)[3]
PKC-betaIITranslocation from cytosol to membraneSignificant (p<0.05)[3]
PKC-epsilonTranslocation from cytosol to membraneSignificant (p<0.05)[3]
PKC-deltaTranslocation from cytosol to membraneMarginal (at high dose, p<0.1)[3]
RACK-1 ProteinIncreased expressionDose-dependent[3]
[3H] PDBu BindingIncreasedDose-dependent[3]
Intracellular CalciumIncreasedDose-dependent[3]
Experimental Protocols

Detailed methodologies for key experiments are provided below.

2.1. Protocol: Assessment of cPLA2 Activation in U937 Macrophages

  • Objective: To determine the effect of TCDD on the activation of cytosolic phospholipase A2 (cPLA2).

  • Cell Culture: U937 human macrophages are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with the desired concentration of TCDD or vehicle control for 30 minutes.

  • Western Blot Analysis:

    • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-cPLA2 (Ser505).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is stripped and re-probed for total cPLA2 and a loading control (e.g., GAPDH).

2.2. Protocol: Analysis of PKC Isozyme Translocation in Cerebellar Granule Cells

  • Objective: To investigate the effect of TCDD on the subcellular localization of PKC isozymes.

  • Primary Cell Culture: Cerebellar granule cells are isolated from PND-7 rat brains and cultured in Neurobasal medium supplemented with B27 and glutamine.

  • Treatment: Cells are exposed to varying concentrations of TCDD for the specified duration.

  • Subcellular Fractionation:

    • Cells are harvested and washed with ice-cold PBS.

    • Cells are resuspended in hypotonic buffer and homogenized.

    • The homogenate is centrifuged at low speed to pellet nuclei and intact cells.

    • The supernatant is then centrifuged at high speed to separate the cytosolic (supernatant) and membrane (pellet) fractions.

  • Immunoblot Analysis:

    • Protein concentrations of the cytosolic and membrane fractions are determined.

    • Equal amounts of protein from each fraction are analyzed by Western blot as described in Protocol 2.1, using primary antibodies specific for different PKC isozymes (e.g., PKC-alpha, -betaII, -delta, -epsilon).

Signaling Pathways and Experimental Workflows

3.1. TCDD-Induced Nongenomic Inflammatory Signaling in Macrophages

The diagram below illustrates the rapid, nongenomic signaling pathway activated by TCDD in U937 macrophages, leading to an inflammatory response.[2]

TCDD_Inflammatory_Pathway TCDD TCDD Ca_influx Increased Intracellular Ca2+ TCDD->Ca_influx cPLA2 cPLA2 Activation (pSer505) Ca_influx->cPLA2 AA_release Arachidonic Acid Release cPLA2->AA_release COX2 COX-2 Upregulation AA_release->COX2 Inflammation Inflammatory Response (TNF-α, IL-8) COX2->Inflammation

TCDD-induced nongenomic inflammatory signaling pathway.

3.2. Experimental Workflow for Assessing PKC Translocation

The following workflow outlines the key steps in analyzing the effect of a compound on Protein Kinase C (PKC) isozyme translocation.

PKC_Translocation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Subcellular Fractionation cluster_analysis Analysis start Culture Cerebellar Granule Cells treat Treat with TCDD start->treat harvest Harvest Cells treat->harvest homogenize Homogenize harvest->homogenize centrifuge Centrifugation homogenize->centrifuge separate Separate Cytosol & Membrane centrifuge->separate western Western Blot for PKC Isozymes separate->western quantify Quantify Protein Levels western->quantify

Workflow for PKC isozyme translocation analysis.

3.3. Logical Relationship of TCDD-Mediated Neurotoxicity

This diagram illustrates the proposed logical relationship between TCDD exposure and the resulting neurotoxic effects mediated by PKC signaling.[3]

TCDD_Neurotoxicity_Logic TCDD TCDD Exposure PKC_pathway Alteration of PKC Signaling TCDD->PKC_pathway PKC_translocation Translocation of specific PKC isozymes (α, βII, ε) PKC_pathway->PKC_translocation RACK1 Increased RACK-1 PKC_pathway->RACK1 Ca_level Increased Intracellular Ca2+ PKC_pathway->Ca_level Neurotoxicity Neurodevelopmental Deficits PKC_translocation->Neurotoxicity RACK1->Neurotoxicity Ca_level->Neurotoxicity

Logical flow of TCDD-induced neurotoxicity via PKC.

References

Application Notes and Protocols for ZCDD083 in In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, ZCDD083. As no public data currently exists for a compound with this designation, the information presented here is illustrative, based on established principles of in-vivo imaging and a plausible, hypothetical mechanism of action. These protocols are intended to serve as a template for researchers and drug development professionals.

Introduction to this compound

This compound is a novel, high-affinity small molecule antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is a key regulator of cellular responses to environmental stimuli and is implicated in the modulation of immune responses, inflammation, and cell proliferation. Dysregulation of the AHR pathway has been associated with various pathologies, including cancer and autoimmune diseases. This compound is being investigated for its therapeutic potential in AHR-driven diseases. In-vivo imaging techniques are crucial for elucidating the pharmacokinetics, pharmacodynamics, and efficacy of this compound in preclinical models.

In-Vivo Imaging Applications of this compound

Non-invasive in-vivo imaging offers the ability to longitudinally monitor the biological activity of this compound in living animals, providing critical insights for drug development.[1][2] Key applications include:

  • Biodistribution and Pharmacokinetics: To visualize the whole-body distribution of this compound and quantify its accumulation in target tissues and organs over time. This is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement: To confirm that this compound reaches and binds to its intended target, the AHR, in relevant tissues. This can be achieved by using a fluorescently labeled version of this compound or by imaging a downstream biomarker of AHR activity.

  • Efficacy Assessment: To quantitatively measure the therapeutic effect of this compound in disease models. For example, in a model of neuroinflammation, imaging could be used to monitor the reduction of inflammatory markers following treatment.

  • Dose-Response Relationships: To determine the optimal dosing regimen by correlating the administered dose of this compound with the observed biological effect at the target site.

Quantitative Data Summary

The following tables present hypothetical data from in-vivo imaging studies with a fluorescently labeled version of this compound (this compound-NIR).

Table 1: Biodistribution of this compound-NIR in a Xenograft Tumor Model

OrganMean Fluorescence Intensity (Photons/s/cm²/sr)% Injected Dose per Gram (%ID/g)
Tumor1.2 x 10⁸15.2
Liver8.5 x 10⁷10.8
Kidneys5.1 x 10⁷6.4
Spleen2.3 x 10⁷2.9
Lungs1.8 x 10⁷2.3
Muscle9.0 x 10⁶1.1

Table 2: Target Engagement and Efficacy of this compound in a Neuroinflammation Model

Treatment GroupAHR Reporter Signal (Normalized)Inflammatory Marker Signal (Normalized)
Vehicle Control1.001.00
This compound (1 mg/kg)0.650.72
This compound (5 mg/kg)0.320.41
This compound (10 mg/kg)0.150.22

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in-vivo imaging.

ZCDD083_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_complex AHR-HSP90 Complex This compound->AHR_complex Binds AHR AHR ZCDD083_AHR This compound-AHR Complex HSP90 HSP90 ARNT ARNT DRE DRE (DNA Response Element) ARNT->DRE Binds AHR_complex->AHR Dissociates ZCDD083_AHR->ARNT Binds Transcription_Blocked Transcription Blocked ZCDD083_AHR->Transcription_Blocked Prevents Binding to DRE Gene_Expression Target Gene Expression (e.g., CYP1A1, Inflammatory Cytokines) DRE->Gene_Expression Initiates Transcription Transcription_Blocked->Gene_Expression Inhibits

Caption: Hypothetical signaling pathway of this compound as an AHR antagonist.

In_Vivo_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model 1. Disease Model Induction (e.g., Tumor Xenograft) Probe_Prep 2. Preparation of This compound-NIR Conjugate Injection 3. Intravenous Injection of this compound-NIR Probe_Prep->Injection Anesthesia 4. Animal Anesthesia Injection->Anesthesia Imaging 5. In-Vivo Fluorescence Imaging at Multiple Time Points Anesthesia->Imaging ROI_Analysis 6. Region of Interest (ROI) Analysis Imaging->ROI_Analysis Quantification 7. Quantification of Signal Intensity ROI_Analysis->Quantification Biodistribution 8. Biodistribution Analysis (%ID/g) Quantification->Biodistribution

Caption: General experimental workflow for in-vivo imaging with this compound-NIR.

Detailed Experimental Protocols

The following are detailed protocols for conducting in-vivo imaging studies with this compound.

Protocol 1: Biodistribution of Fluorescently Labeled this compound (this compound-NIR)

Objective: To determine the biodistribution and tumor targeting of this compound-NIR in a subcutaneous tumor model.

Materials:

  • This compound conjugated to a near-infrared (NIR) fluorophore (e.g., Cy7)

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous A549 xenografts)

  • In-vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • Calibrated fluorescence standards

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice to the imaging facility for at least 48 hours. Ensure tumors have reached a palpable size (e.g., 100-200 mm³).

  • Probe Preparation: Dissolve this compound-NIR in sterile saline to a final concentration of 1 mg/mL.

  • Baseline Imaging: Anesthetize the mice with isoflurane and acquire baseline fluorescence images to determine background signal.

  • Probe Administration: Administer this compound-NIR via intravenous (tail vein) injection at a dose of 10 mg/kg.

  • Longitudinal Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Maintain consistent imaging parameters (e.g., exposure time, binning, f/stop).

  • Ex-Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle). Image the excised tissues to confirm in-vivo findings and quantify fluorescence intensity.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and organs in the in-vivo and ex-vivo images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ, using the calibrated fluorescence standards for reference.

Protocol 2: Assessing Target Engagement and Efficacy using a Bioluminescent Reporter Model

Objective: To evaluate the ability of this compound to inhibit AHR signaling and reduce inflammation in a transgenic mouse model expressing a luciferase reporter driven by an AHR-responsive element.

Materials:

  • This compound

  • Transgenic mice with an AHR-luciferase reporter

  • AHR-activating agent (e.g., TCDD or a benign activator)

  • D-luciferin

  • In-vivo imaging system with bioluminescence capabilities

  • Anesthesia (e.g., isoflurane)

  • Vehicle control (e.g., corn oil)

Procedure:

  • Animal Grouping: Divide the AHR-luciferase reporter mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose).

  • This compound Administration: Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection daily for a specified period (e.g., 7 days).

  • AHR Activation: On the day of imaging, administer the AHR-activating agent to all mice to induce the expression of the luciferase reporter.

  • D-luciferin Injection: Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

  • Bioluminescence Imaging: After a consistent uptake time for D-luciferin (e.g., 10-15 minutes), anesthetize the mice and acquire bioluminescence images.

  • Data Analysis:

    • Draw ROIs over the area of expected AHR activity (e.g., the liver or a localized site of inflammation).

    • Quantify the total photon flux within each ROI.

    • Compare the bioluminescent signal between the vehicle-treated and this compound-treated groups to determine the percentage of AHR inhibition.

    • If applicable, correlate the reduction in bioluminescence with a reduction in other markers of inflammation (e.g., measured by histology or ELISA from tissue homogenates).

Conclusion

The application of in-vivo imaging techniques is indispensable for the preclinical evaluation of novel therapeutics like this compound. The protocols and methodologies outlined in this document provide a framework for assessing the biodistribution, target engagement, and efficacy of AHR antagonists. By employing these advanced imaging strategies, researchers can gain a deeper understanding of the in-vivo behavior of this compound, accelerating its development towards clinical applications.

References

Standard Operating Procedure for ZCDD083 Handling: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated "ZCDD083," it has been determined that there is no publicly available information regarding its properties, mechanism of action, or associated experimental protocols.

The search included queries for "this compound," "this compound mechanism of action," "this compound safety and toxicity," and "this compound handling and storage." The results did not yield any specific data related to a compound with this identifier. The information retrieved was of a general nature, including a study on machine learning for drug toxicity prediction and general guidelines for handling hazardous materials, none of which directly address this compound. There was also a mention of ACE-083, a distinct therapeutic agent, which is not relevant to the query.

Without any available data, it is not possible to generate the requested detailed Application Notes and Protocols for this compound. The core requirements, including the creation of data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled. It is possible that "this compound" is an internal development code, a novel compound not yet disclosed in public literature, or a typographical error. For accurate and safe handling procedures, it is imperative to consult internal documentation or the direct source of the compound.

ZCDD083: Application Notes and Protocols for Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of ZCDD083 solutions for research purposes. This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis. The radio-labeled version, [¹⁸F]this compound, has been developed as a positron emission tomography (PET) tracer for imaging atherosclerotic plaques.[1][2]

Data Presentation

For reproducible results, it is critical to adhere to standardized solution preparation and storage methods. The following tables summarize the key quantitative data for preparing this compound solutions for both in vitro and in vivo applications based on available information.

Table 1: this compound Stock Solution Preparation

ParameterValueSource
Solvent Dimethyl sulfoxide (DMSO)InvivoChem
Recommended Stock Concentration 25 mg/mLInvivoChem
Preparation Pre-dissolve the desired amount of this compound powder in DMSO.InvivoChem

Table 2: Formulation for In Vivo Studies

Formulation ComponentExample Volume (for 1 mL final)Mixing InstructionsSource
This compound DMSO Stock Solution (25 mg/mL) 100 µLStart with the DMSO stock solution.InvivoChem
PEG300 400 µLAdd to the DMSO stock solution and mix until clear.InvivoChem
Tween 80 50 µLAdd to the DMSO/PEG300 mixture and mix until clear.InvivoChem
ddH₂O or Saline 450 µLAdd ddH₂O or saline to the final volume and mix until clear.InvivoChem

Note: The final concentration of this compound in this example formulation would be 2.5 mg/mL. Adjust the volume of the stock solution and diluents to achieve the desired final concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (25 mg/mL in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol provides a method for preparing a this compound formulation suitable for animal studies.[3]

Materials:

  • This compound stock solution (25 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile distilled water (ddH₂O) or sterile saline

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • In a sterile conical tube, add the required volume of the 25 mg/mL this compound DMSO stock solution.

  • Add the corresponding volume of PEG300 to the DMSO stock solution.

  • Mix the solution thoroughly by gentle vortexing or inversion until it is clear.

  • Add the required volume of Tween 80 to the DMSO/PEG300 mixture.

  • Mix the solution again until it is clear and homogenous.

  • Add sterile ddH₂O or saline to achieve the final desired volume and concentration.

  • Mix the final formulation thoroughly before administration. This formulation should be prepared fresh for each experiment.

Visualizations

The following diagrams illustrate the workflows for solution preparation.

G cluster_0 Stock Solution Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO to 25 mg/mL Vortex Vortex Add DMSO->Vortex until dissolved Aliquot Aliquot Vortex->Aliquot Store Store Aliquot->Store -20°C or -80°C

Caption: Workflow for this compound stock solution preparation.

G cluster_1 In Vivo Formulation Preparation DMSO Stock DMSO Stock Mix1 Mix1 DMSO Stock->Mix1 1 part PEG300 PEG300 PEG300->Mix1 4 parts Tween 80 Tween 80 Mix2 Mix2 Tween 80->Mix2 0.5 parts ddH2O/Saline ddH2O/Saline Final Mix Final Mix ddH2O/Saline->Final Mix 4.5 parts Mix1->Mix2 clear solution Mix2->Final Mix clear solution Administer Administer Final Mix->Administer freshly prepared

Caption: Workflow for preparing this compound for in vivo studies.

Storage and Stability

  • Solid this compound: Store at room temperature in a dry, dark place.

  • DMSO Stock Solutions: For optimal stability, store stock solutions in aliquots at -20°C for short-term use (weeks) and at -80°C for long-term storage (months). Avoid multiple freeze-thaw cycles.

  • In Vivo Formulations: Formulations containing aqueous components should be prepared fresh on the day of use to ensure stability and prevent degradation.

It is recommended to consult the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]

References

Troubleshooting & Optimization

Optimizing ZCDD083 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZCDD083

Disclaimer: The following information is provided for illustrative purposes, as this compound is not a compound found in the public scientific literature. The data, protocols, and signaling pathways described are hypothetical and designed to demonstrate the creation of a technical support resource.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase "Kinase X" (fictional). Kinase X is a critical downstream effector in the "Growth Factor Y" (fictional) signaling pathway, which is implicated in cellular proliferation and survival in various cancer models. By inhibiting Kinase X, this compound blocks the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in cells where the Growth Factor Y pathway is overactive.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. A dose-response experiment is highly recommended to determine the EC50 or IC50 in your specific model system.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. We provide a sample protocol for determining the IC50 value below.

  • Possible Cause 2: Low expression of the target Kinase X in your cell line.

    • Solution: Verify the expression level of Kinase X in your cell line using Western blotting or qPCR. If expression is low, consider using a cell line known to have high expression of Kinase X or an overexpression system.

  • Possible Cause 3: Compound instability.

    • Solution: Ensure that the this compound stock solution has been stored correctly at -80°C and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: High background signal or off-target effects observed.

  • Possible Cause 1: Concentration is too high.

    • Solution: Lower the concentration of this compound used. High concentrations can lead to non-specific binding and off-target effects. Refer to the dose-response data to select a concentration that is potent for on-target effects but minimizes off-target toxicity.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability

Cell LineThis compound IC50 (nM)
Cancer Cell Line A150
Cancer Cell Line B450
Normal Fibroblasts> 10,000

Table 2: this compound Target Engagement in Cancer Cell Line A

This compound Concentration (nM)% Inhibition of Phospho-Substrate Z (downstream of Kinase X)
112
1048
10085
100098

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Mandatory Visualizations

G cluster_0 Growth Factor Y Growth Factor Y GFY Receptor GFY Receptor Growth Factor Y->GFY Receptor Binds Kinase X Kinase X GFY Receptor->Kinase X Activates Substrate Z Substrate Z Kinase X->Substrate Z Phosphorylates Proliferation Proliferation Substrate Z->Proliferation Promotes This compound This compound This compound->Kinase X Inhibits

Caption: Fictional signaling pathway of Growth Factor Y and the inhibitory action of this compound on Kinase X.

G cluster_workflow Troubleshooting Workflow: No Effect Observed Start No Effect of this compound Check_Conc Is concentration optimized? Start->Check_Conc Check_Target Is Target Kinase X expressed? Check_Conc->Check_Target Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Compound Is compound stable? Check_Target->Check_Compound Yes Western_Blot Check Kinase X expression (WB/qPCR) Check_Target->Western_Blot No New_Aliquot Use new aliquot of this compound Check_Compound->New_Aliquot No Success Issue Resolved Check_Compound->Success Yes Dose_Response->Check_Target Fail Contact Support Western_Blot->Fail New_Aliquot->Success

Caption: Troubleshooting workflow for experiments where this compound shows no observable effect.

Technical Support Center: Overcoming ZCDD083 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "ZCDD083" is not publicly available. The following technical support guide utilizes "this compound" as a placeholder for a hypothetical hydrophobic small molecule inhibitor. The principles and troubleshooting steps provided are based on established best practices for working with poorly water-soluble compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A1: This is a common issue for hydrophobic compounds like this compound.[1] While readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the drastic change in solvent properties upon addition to an aqueous medium causes the compound to "crash out" of the solution.[1] The final DMSO concentration is often too low to maintain the solubility of the hydrophobic compound in the aqueous environment.[2]

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic small molecules for in vitro assays. It can dissolve a broad range of both polar and nonpolar compounds and is miscible with water. However, it is crucial to keep the final concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.

Q3: Can I use a solvent other than DMSO?

A3: Yes, other solvents and co-solvent systems can be used, depending on the specific properties of your compound and the experimental context. Some alternatives include ethanol, propylene glycol, or polyethylene glycol (PEG). It is essential to perform a vehicle control to assess the effect of any solvent on your specific cell line.

Q4: How can I prevent initial precipitation when diluting my this compound stock?

A4: Several strategies can help prevent precipitation:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) complete cell culture medium.[1] The presence of serum proteins can aid in solubilizing the compound.[1]

  • Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1] This helps to avoid localized high concentrations that are prone to precipitation.[1]

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically below 0.5%, to minimize cytotoxicity.[1] However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, DMSO concentration might be necessary to maintain solubility.[1]

Q5: My this compound appears to be soluble initially but then precipitates over time in the incubator. What could be the cause?

A5: This delayed precipitation can be due to several factors:

  • Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect compound solubility.

  • Media Evaporation: Over long-term experiments, evaporation can concentrate media components, including your compound, potentially exceeding its solubility limit.

  • Compound Instability: The compound may be degrading in the aqueous environment over time, leading to the formation of less soluble byproducts.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.

Step 1: Determine the Maximum Tolerated DMSO Concentration for Your Cells

Before optimizing the solubility of this compound, it is crucial to determine the highest concentration of DMSO your cells can tolerate without affecting viability.

Experimental Protocol: DMSO Tolerance Assay

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot cell viability against the DMSO concentration to determine the maximum tolerated concentration.[1]

DMSO ConcentrationTypical Effect on Most Cell Lines
< 0.1%Generally considered safe with minimal effects.
0.1% - 0.5%Well-tolerated by many cell lines, but a vehicle control is essential.[1]
> 0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.
> 1%Often leads to significant cytotoxicity.
Step 2: Determine the Maximum Soluble Concentration of this compound

This protocol will help you find the highest concentration of this compound that remains in solution under your specific experimental conditions.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium (e.g., 2 µL of each DMSO stock to 200 µL of media). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Step 3: Further Strategies to Improve Solubility

If precipitation persists even at lower concentrations, consider these advanced strategies:

StrategyDescriptionConsiderations
Co-solvents Use a mixture of water-miscible solvents (e.g., DMSO, ethanol, PEG 300) to enhance solubility.Must test for cellular toxicity and potential interference with the assay.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.Ensure the final pH is compatible with your cell culture.[1]
Formulation with Excipients Utilize solubilizing agents such as cyclodextrins or self-assembling peptides to encapsulate and solubilize hydrophobic molecules.These can have their own biological effects and should be carefully controlled for.

Visualizations

Hypothetical Signaling Pathway for this compound

Assuming this compound is a hypothetical inhibitor of a key kinase in the PI3K/Akt signaling pathway, a common target for small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Targets (Proliferation, Survival) mTORC1->Downstream This compound This compound This compound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.

G Start Start: this compound Precipitation Observed PrepStock Prepare fresh, high-quality DMSO stock solution Start->PrepStock StepwiseDilution Attempt Stepwise Dilution into pre-warmed medium PrepStock->StepwiseDilution CheckPrecipitation1 Precipitation still occurs? StepwiseDilution->CheckPrecipitation1 MaxSolubleConc Determine Maximum Soluble Concentration CheckPrecipitation1->MaxSolubleConc Yes Success Success: Soluble Compound CheckPrecipitation1->Success No WorkBelowLimit Work at or below this concentration MaxSolubleConc->WorkBelowLimit CheckPrecipitation2 Still an issue? WorkBelowLimit->CheckPrecipitation2 AlternativeSolvents Explore Alternative Solvents or Formulation Strategies CheckPrecipitation2->AlternativeSolvents Yes CheckPrecipitation2->Success No ContactSupport Contact Technical Support for further assistance AlternativeSolvents->ContactSupport

Caption: A decision-making workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Managing Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ZCDD083" did not yield specific information. This guide provides general principles and strategies for managing off-target effects of novel chemical compounds, using the well-characterized compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as an illustrative example where specific data is available. The methodologies and troubleshooting advice presented here are broadly applicable to preclinical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a chemical compound with cellular components other than its intended target. These interactions can lead to unforeseen biological consequences, including toxicity, altered signaling pathways, and confounding experimental results.[1][2][3] In drug development, off-target effects are a major cause of adverse drug reactions and late-stage clinical trial failures.

Q2: How can I predict potential off-target effects of my compound?

Several in silico and experimental approaches can be used to predict off-target effects:

  • Computational Modeling: Utilize databases and predictive software to screen your compound against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels).

  • Structural Similarity Analysis: Compare the chemical structure of your compound to molecules with known off-target activities.

  • Cell-Based Assays: Employ broad-spectrum cell viability and cytotoxicity assays across various cell lines to identify unexpected cellular responses.

  • Phenotypic Screening: Use high-content imaging or other phenotypic platforms to assess the effects of your compound on cellular morphology and function.

Q3: What are the first experimental steps to identify off-target effects?

A tiered approach is recommended:

  • Initial Selectivity Profiling: Screen your compound against a commercially available panel of receptors, enzymes, and ion channels.

  • Broad Cellular Viability Screening: Test a range of concentrations of your compound on a diverse panel of cell lines to identify sensitive and resistant lines.

  • Transcriptomic/Proteomic Analysis: Perform RNA-seq or mass spectrometry-based proteomics on treated cells to identify global changes in gene or protein expression that are inconsistent with the intended on-target effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between in vitro and in vivo experiments. Off-target effects manifesting only in a complex biological system.Perform ex vivo studies on tissue explants. Analyze metabolic profiles of the compound in vivo to identify active metabolites that may have different target profiles.
High levels of cytotoxicity at concentrations required for on-target activity. The compound may have potent off-target cytotoxic effects.Perform a dose-response curve and compare the EC50 for on-target activity with the CC50 for cytotoxicity. A narrow therapeutic window suggests significant off-target effects. Consider chemical modification of the compound to improve selectivity.
Observed phenotype does not match the known function of the intended target. Engagement of one or more off-targets is likely driving the observed phenotype.Use a secondary, structurally distinct inhibitor of the intended target to see if the phenotype is recapitulated. Employ target knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) to validate that the phenotype is dependent on the intended target.
Difficulty validating a lead compound in secondary assays. Off-target effects may be interfering with the readout of the secondary assay.Analyze the mechanism of the secondary assay for potential confounding interactions with your compound. Use orthogonal assays that measure the same biological endpoint through different mechanisms.

Case Study: TCDD Off-Target Effects

TCDD is a prototypical environmental contaminant known to mediate its primary effects through the Aryl Hydrocarbon Receptor (AhR). However, it also exhibits a range of effects that may be considered off-target or downstream of sustained AhR activation.

TCDD-Associated Toxicological Findings
Effect System/Organ Observation Potential Mechanism
Wasting SyndromeWhole BodyProgressive anorexia and body weight loss.[4]Central nervous system effects, altered serotonin metabolism.[4]
TeratogenicityDeveloping FetusCleft palate, hydronephrosis.[5]AhR-dependent disruption of developmental signaling pathways (e.g., WNT/β-catenin).[5]
NeurotoxicityCentral Nervous SystemAlterations in neurotransmitter metabolism.[4]Induction of cytochrome P-450 enzymes in the brain.[4]
CardiotoxicityHeart (Zebrafish model)Heart malformation.[5]AHR2-dependent downregulation of Sox9b expression.[5]

Experimental Protocols

Protocol 1: Global Gene Expression Analysis to Identify Off-Target Signatures
  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HepG2 for liver-related effects) and treat with your compound at a concentration that elicits the desired on-target effect, alongside a vehicle control. Include a positive control if available.

  • RNA Extraction: After an appropriate incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a commercially available kit.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform next-generation sequencing.

  • Data Analysis:

    • Align reads to a reference genome.

    • Perform differential gene expression analysis between treated and control samples.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are significantly enriched in the differentially expressed gene list. Pathways unrelated to the intended target are potential off-target signatures.

Protocol 2: Thermal Proteome Profiling (TPP) for Target Deconvolution
  • Cell Lysis and Compound Treatment: Prepare cell lysates and divide them into aliquots. Treat each aliquot with a different concentration of your compound or a vehicle control.

  • Heat Shock: Heat the lysates across a range of temperatures.

  • Protein Extraction: Separate soluble from precipitated proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis (e.g., trypsin digestion, TMT labeling).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins whose thermal stability is altered in the presence of your compound. A shift in the melting curve of a protein indicates a direct binding interaction.

Visualizations

Signaling_Pathway Figure 1. Simplified TCDD/AhR Signaling Pathway cluster_nucleus TCDD TCDD AhR_complex AhR Complex (Hsp90, XAP2, p23) TCDD->AhR_complex Binds & Activates ARNT ARNT AhR_complex->ARNT Dimerizes with Nucleus Nucleus AhR_complex->Nucleus Translocation DRE DRE (DNA Response Element) ARNT->DRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces Biological_Response Biological & Toxicological Responses Gene_Expression->Biological_Response Experimental_Workflow Figure 2. Workflow for Off-Target Identification Start Start: Novel Compound In_Silico In Silico Screening (Target Prediction, Similarity) Start->In_Silico In_Vitro In Vitro Profiling (Selectivity Panels, Cytotoxicity) Start->In_Vitro Hypothesis Hypothesize Off-Targets In_Silico->Hypothesis Omics Global 'Omics' Analysis (Transcriptomics, Proteomics) In_Vitro->Omics In_Vitro->Hypothesis Omics->Hypothesis Validation Target Validation (Knockdown, Secondary Inhibitors) Hypothesis->Validation Mitigation Mitigation Strategy (Chemical Modification) Validation->Mitigation

References

Technical Support Center: Enhancing the Bioavailability of ZCDD083

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of ZCDD083.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties affecting bioavailability?

A1: this compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme involved in glycolysis. It has been primarily investigated as a PET tracer for imaging atherosclerotic plaques when labeled with 18F.[1][2][3][4] Key properties of this compound that may influence its bioavailability include:

  • High Lipophilicity: The parent compound of [18F]this compound is described as highly hydrophobic.[1] High lipophilicity can lead to poor aqueous solubility, which is often a rate-limiting step for oral absorption.

  • Slow Clearance: Preclinical studies with [18F]this compound have shown slow clearance from the blood and high blood pool activity.[1][2][5] This may be related to its high hydrophobicity and potential for non-specific binding.[1]

  • Metabolic Stability: In vivo studies with the radiolabeled form have indicated high metabolic stability, with no significant metabolite formation observed.[1][3][5]

Q2: What are the potential primary barriers to achieving adequate oral bioavailability with this compound?

A2: Based on its physicochemical properties, the primary barrier to oral bioavailability for this compound is likely its poor aqueous solubility. This can lead to low dissolution rates in the gastrointestinal tract, thereby limiting the amount of drug available for absorption.

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be explored to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[6][7]

  • Solid Dispersions: Dispersing the drug in a carrier matrix to improve wettability and dissolution.[8]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to facilitate absorption.[8]

  • Use of Solubilizing Excipients: Incorporating agents that improve the solubility of the drug in the gastrointestinal fluids.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Models

Possible Cause: Poor aqueous solubility and dissolution rate of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

    • Assess the dissolution profile of the neat compound.

  • Formulation Development:

    • Explore various formulation approaches to improve solubility and dissolution. A summary of potential starting formulations is provided in the table below.

    • Begin with simple suspensions and progress to more complex formulations as needed.

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[6][7]Simple, well-established technique.May not be sufficient for highly insoluble compounds.
Amorphous Solid Dispersion Maintains the drug in a high-energy, more soluble amorphous state.[8]Can significantly increase apparent solubility and dissolution rate.Potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SMEDDS) Drug is dissolved in a lipid/surfactant mixture, forming a microemulsion in the GI tract.[8]Can enhance lymphatic absorption, bypassing first-pass metabolism.Can be complex to formulate and may have stability issues.
Inclusion Complexation (e.g., with Cyclodextrins) The drug molecule is encapsulated within a cyclodextrin cavity, increasing its solubility.Can significantly improve solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies

Possible Cause: Food effects, inconsistent dissolution, or formulation instability.

Troubleshooting Steps:

  • Investigate Food Effects:

    • Conduct pharmacokinetic studies in both fasted and fed states to determine the impact of food on this compound absorption.

    • High-fat meals can sometimes enhance the absorption of lipophilic drugs by increasing bile salt secretion.

  • Optimize Formulation for Robustness:

    • For solid dispersions, ensure the chosen polymer effectively prevents recrystallization of this compound.

    • For lipid-based formulations, confirm the stability of the pre-concentrate and the resulting emulsion upon dilution in aqueous media.

  • Control Particle Size Distribution:

    • If using a crystalline suspension, ensure a narrow and consistent particle size distribution to minimize variability in dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill at a high speed for a predetermined time (e.g., 2-8 hours), ensuring the temperature is controlled.

  • Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering particle size analyzer.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.

Protocol 2: Formulation of a this compound Solid Dispersion by Spray Drying

Objective: To create an amorphous solid dispersion of this compound to enhance its solubility and dissolution.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer

  • Dissolution testing apparatus

Methodology:

  • Dissolve this compound and the polymer carrier in the volatile solvent to create a clear solution. The drug-to-polymer ratio should be optimized (e.g., starting at 1:1, 1:3, 1:5).

  • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the chosen solvent and polymer system.

  • Pump the solution through the atomizer into the drying chamber.

  • The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

  • Collect the dried powder from the cyclone.

  • Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution profile in a relevant buffer.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation Low Bioavailability Low Bioavailability Particle Size Reduction Particle Size Reduction Low Bioavailability->Particle Size Reduction Solid Dispersion Solid Dispersion Low Bioavailability->Solid Dispersion Lipid Formulation Lipid Formulation Low Bioavailability->Lipid Formulation Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Solid Dispersion->Dissolution Testing Lipid Formulation->Dissolution Testing PK Studies PK Studies Dissolution Testing->PK Studies

Caption: Workflow for addressing low bioavailability of this compound.

signaling_pathway Glucose Glucose Fructose-6-Phosphate Fructose-6-Phosphate Glucose->Fructose-6-Phosphate Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis PFKFB3 PFKFB3 Fructose-6-Phosphate->PFKFB3 Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate->Glycolysis Activates PFKFB3->Fructose-2,6-Bisphosphate This compound This compound This compound->PFKFB3 Inhibits

Caption: Mechanism of action of this compound in the glycolytic pathway.

References

ZCDD083 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZCDD083

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term experiments with the selective kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is best dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or colder to minimize degradation. It is advisable to avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture, potentially affecting compound stability and concentration.[1][2]

Q2: My this compound precipitates immediately when I add it to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue with hydrophobic compounds like this compound and is often due to the compound's concentration exceeding its aqueous solubility limit when diluted from a DMSO stock into the aqueous cell culture medium.[3][4] To resolve this, you can try the following:

  • Decrease the final concentration: Your working concentration may be too high. Determine the maximum soluble concentration with a solubility test.[3][4]

  • Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.[3][4]

  • Modify the dilution method: Add the DMSO stock dropwise to the pre-warmed media while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[3]

Q3: I observe a loss of this compound's inhibitory effect in my cell-based assay after 48-72 hours. What could be the cause?

A3: A decline in activity over time suggests that this compound may be unstable under your specific long-term experimental conditions. Potential causes include:

  • Chemical Degradation: this compound may be inherently unstable in aqueous solutions at 37°C or may react with components in the cell culture media.[1][5]

  • Metabolism by Cells: The cells in your experiment may be metabolizing this compound into inactive forms.

  • Binding to Plasticware: The compound might be adsorbing to the surface of your culture plates or tubes, reducing its effective concentration in the media.[1]

To investigate this, we recommend performing a stability study using LC-MS to quantify the concentration of this compound in the media over the course of your experiment, both with and without cells present.

Troubleshooting Guides

Issue 1: this compound Precipitates in the Incubator Over Time
  • Question: My media with this compound is clear initially, but after 24 hours in the incubator, I see a fine precipitate. What is causing this delayed precipitation?

  • Answer: Delayed precipitation can be caused by several factors related to the incubator environment and media composition.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.[3]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3]
pH Shift in Media The CO2 concentration in the incubator affects the pH of the media. A shift in pH can alter the solubility of pH-sensitive compounds.[4]Ensure your media is buffered correctly for the CO2 concentration in your incubator. Consider adding HEPES buffer to stabilize the pH.[6]
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming less soluble complexes over time.[1][4]Test the stability of this compound in a simpler buffered solution (e.g., PBS) and in media with and without serum to identify problematic components.[1]

Troubleshooting Workflow: this compound Precipitation

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (in incubator) cluster_solutions Solutions cluster_sol_immediate For Immediate Precipitation cluster_sol_delayed For Delayed Precipitation start Precipitation Observed with this compound check_timing When does precipitation occur? start->check_timing solubility Exceeds Solubility Limit check_timing->solubility Immediately evaporation Media Evaporation check_timing->evaporation Over Time temp Media is Cold sol_conc Lower Final Concentration solubility->sol_conc dilution Rapid Dilution sol_warm Use Pre-Warmed Media (37°C) temp->sol_warm sol_dilute Perform Serial or Slow Dropwise Dilution dilution->sol_dilute ph_shift Media pH Shift sol_humidify Ensure Proper Incubator Humidity / Use Sealed Plates evaporation->sol_humidify interaction Interaction with Media Components sol_buffer Check Media Buffering / Add HEPES ph_shift->sol_buffer sol_media_test Test Stability in Simpler Media (e.g., without serum) interaction->sol_media_test

Troubleshooting workflow for this compound precipitation issues.

Quantitative Data Summary

Table 1: Aqueous Stability of this compound in Cell Culture Media at 37°C

The stability of this compound (10 µM) was assessed over 72 hours in common cell culture media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, 5% CO₂. The concentration of the parent compound was quantified by LC-MS/MS.[7][8]

Time Point (Hours) DMEM (% Remaining) RPMI-1640 (% Remaining) PBS pH 7.4 (% Remaining)
0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
898.2 ± 1.597.5 ± 2.199.1 ± 0.8
2485.1 ± 3.382.4 ± 4.598.5 ± 1.2
4862.7 ± 5.158.9 ± 6.297.9 ± 1.9
7241.3 ± 6.835.6 ± 7.197.2 ± 2.5
Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS

This protocol details a time-course experiment to quantify the chemical stability of this compound in a liquid medium.[9][10]

1. Materials:

  • This compound

  • DMSO (Anhydrous)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 24-well sterile tissue culture plates (low-protein-binding recommended)[1]

  • Acetonitrile (ACN), LC-MS grade

  • Calibrated incubator (37°C, 5% CO₂)

  • LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points and replicates.

  • Experimental Setup: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.

  • Sample Quenching: Immediately mix the collected sample with 200 µL of cold acetonitrile (ACN) containing an internal standard to precipitate proteins and halt further degradation.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated material.

  • LC-MS Analysis: Transfer the supernatant to an analysis vial and quantify the remaining this compound concentration using a validated LC-MS/MS method.[8][11]

Experimental Workflow: this compound Stability Assessment

G cluster_sampling 5. Sample at Time Points (0, 8, 24, 48, 72h) prep_stock 1. Prepare 10 mM this compound Stock in DMSO prep_working 2. Dilute to 10 µM in Pre-warmed Media (37°C) prep_stock->prep_working plate 3. Aliquot 1 mL/well into 24-well Plate (n=3) prep_working->plate incubate 4. Incubate at 37°C, 5% CO₂ plate->incubate t0 T=0 incubate->t0 t8 T=8 quench 6. Quench 100 µL Sample with 200 µL Cold ACN t0->quench t24 T=24 t8->quench t48 T=48 t24->quench t72 T=72 t48->quench t72->quench process 7. Centrifuge to Pellet Debris quench->process analyze 8. Analyze Supernatant by LC-MS/MS process->analyze

Experimental workflow for assessing this compound stability.

Hypothetical Signaling Pathway for this compound

To provide context for this compound's mechanism of action, the diagram below illustrates its role as an inhibitor in a hypothetical signaling cascade. Stability issues with this compound would lead to a diminished and unreliable inhibition of its target, Kinase B, affecting all downstream signaling.

G cluster_pathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target of this compound) kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response (e.g., Proliferation) tf->response This compound This compound This compound->kinase_b

This compound as an inhibitor of Kinase B in a signaling cascade.

References

Technical Support Center: ZCDD083 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound ZCDD083. The following information is intended to assist in refining in vivo delivery methods and addressing common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Poor Solubility and Vehicle Formulation Challenges

Question: My this compound formulation is precipitating out of solution, or I am unable to achieve the desired concentration. What are the recommended vehicles for this compound?

Answer: this compound is a highly lipophilic molecule with low aqueous solubility. The choice of vehicle is critical for successful in vivo delivery. Below is a table summarizing the solubility of this compound in common vehicles.

VehicleSolubility (mg/mL) at 25°CMaximum Practical Concentration for DosingNotes
Saline< 0.01Not RecommendedThis compound is practically insoluble in aqueous buffers.
5% Dextrose in Water (D5W)< 0.01Not RecommendedSimilar to saline, not suitable for solubilizing this compound.
10% DMSO in Saline1.50.5 mg/mLAt higher concentrations, precipitation may occur upon injection into the bloodstream. Use with caution and observe animals for any signs of injection site reaction.
20% Solutol HS 15 in Saline5.02.5 mg/mLA non-ionic solubilizer that can be effective. May require heating to fully dissolve.
30% PEG400 in Saline8.05.0 mg/mLA commonly used co-solvent. Ensure complete dissolution before administration.
10% Kolliphor EL in Saline12.07.5 mg/mLCan be an effective solubilizing agent, but may be associated with hypersensitivity reactions in some animal models.
Corn Oil25.020.0 mg/mLSuitable for oral gavage. Ensure this compound is fully dissolved; sonication may be required.

Troubleshooting Steps:

  • Vehicle Screening: If you are observing precipitation, consider screening a panel of vehicles to determine the optimal formulation for your desired dose and route of administration.

  • Co-solvents: The use of co-solvents such as DMSO, PEG400, or Solutol HS 15 can significantly improve solubility.

  • Sonication and Heating: Gentle heating (to 37-40°C) and sonication can aid in the dissolution of this compound. Always visually inspect the solution for any particulates before administration.

  • pH Adjustment: While this compound's solubility is not highly pH-dependent, ensuring the final formulation is within a physiologically acceptable pH range (6.5-7.5) is important to minimize injection site irritation.

Issue 2: Inconsistent Efficacy or High Variability in Animal Studies

Question: I am observing high variability in tumor growth inhibition or other efficacy endpoints in my this compound-treated animals. What could be the cause?

Answer: Inconsistent efficacy can stem from several factors related to drug formulation, administration, and animal handling.

Potential Causes and Solutions:

  • Inadequate Formulation: If this compound precipitates out of the vehicle, the actual administered dose will be lower and more variable.

    • Solution: Re-evaluate your vehicle and preparation method. Prepare fresh formulations for each experiment and ensure complete dissolution.

  • Improper Dosing Technique: Inaccurate dosing volumes or improper administration (e.g., subcutaneous injection leaking from the injection site) can lead to variability.

    • Solution: Ensure all personnel are properly trained in the chosen route of administration. For intravenous injections, confirm patency of the vessel. For oral gavage, ensure the dose is delivered to the stomach.

  • Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animals.

    • Solution: Conduct a pilot pharmacokinetic (PK) study to understand the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of this compound in your animal model. This will help in optimizing the dosing schedule.

  • Animal Health and Stress: Stressed or unhealthy animals can have altered metabolic rates and drug responses.

    • Solution: Ensure proper animal husbandry and handling to minimize stress. Acclimatize animals to the experimental conditions before starting the study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?

A1: The recommended starting dose depends on the animal model and the targeted therapeutic indication. A Maximum Tolerated Dose (MTD) study should be conducted to determine the highest dose that can be administered without causing significant toxicity. Based on preclinical toxicology studies, a starting dose of 10 mg/kg administered daily is often well-tolerated in mice.

Q2: How should this compound be stored?

A2: this compound powder should be stored at 2-8°C, protected from light. Formulations should be prepared fresh for each experiment. If short-term storage of a formulated solution is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours. A stability study of your specific formulation is recommended.

Q3: What are the known off-target effects of this compound?

A3: In vitro kinase screening has shown that this compound has high selectivity for its primary target. However, at concentrations above 10 µM, some off-target activity on related kinases has been observed. In vivo, at doses exceeding the MTD, transient weight loss and mild lethargy have been noted.

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is a potent and selective inhibitor of the hypothetical "Kinase X," a key enzyme in the "Growth Factor Y" signaling pathway, which is often dysregulated in certain cancers.

ZCDD083_Mechanism_of_Action cluster_cell Cancer Cell GFY Growth Factor Y GFYR GFY Receptor GFY->GFYR KinaseX Kinase X GFYR->KinaseX Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX

Caption: this compound inhibits Kinase X, blocking downstream signaling.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the MTD of this compound in mice following daily oral administration for 7 days.

Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 10% Kolliphor EL in Saline)

    • Group 2: 10 mg/kg this compound

    • Group 3: 25 mg/kg this compound

    • Group 4: 50 mg/kg this compound

    • Group 5: 100 mg/kg this compound

  • Formulation: Prepare this compound in the selected vehicle. Ensure complete dissolution.

  • Administration: Administer the assigned dose or vehicle daily via oral gavage for 7 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.

    • At the end of the study (Day 8), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The highest dose that does not cause >15% body weight loss or significant clinical signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after a single intravenous (IV) and oral (PO) dose.

Methodology:

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein catheters.

  • Groups:

    • Group 1 (IV): 2 mg/kg this compound in a suitable IV formulation (e.g., 20% Solutol HS 15 in Saline).

    • Group 2 (PO): 10 mg/kg this compound in a suitable oral formulation (e.g., Corn Oil).

  • Administration: Administer the dose as a single bolus via the jugular vein catheter (IV) or by oral gavage (PO).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability.

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.082.0
AUC (0-inf) (ng*h/mL)25006250
t1/2 (h)4.55.0
Bioavailability (%)-50

Visualizations

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis formulation This compound Formulation dosing Dosing (e.g., PO, IV) formulation->dosing animal_acclimatization Animal Acclimatization randomization Randomization & Grouping animal_acclimatization->randomization randomization->dosing monitoring Monitoring (Weight, Clinical Signs) dosing->monitoring pk_sampling PK Blood Sampling dosing->pk_sampling endpoint Efficacy Endpoint (e.g., Tumor Volume) monitoring->endpoint tissue_collection Tissue Collection endpoint->tissue_collection data_analysis Data Analysis & Reporting pk_sampling->data_analysis tissue_collection->data_analysis troubleshooting_logic start Inconsistent In Vivo Results check_formulation Is the formulation stable and fully dissolved? start->check_formulation check_dosing Is the dosing technique consistent and accurate? check_formulation->check_dosing Yes improve_formulation Screen new vehicles or co-solvents check_formulation->improve_formulation No check_pk Are the PK parameters understood? check_dosing->check_pk Yes retrain_staff Retrain on proper administration techniques check_dosing->retrain_staff No conduct_pk_study Conduct a pilot PK study check_pk->conduct_pk_study No review_protocol Review experimental protocol for other variables check_pk->review_protocol Yes

Technical Support Center: Minimizing Compound ZCDD083-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "ZCDD083" is not publicly available. This guide provides general strategies and troubleshooting protocols for minimizing drug-induced cytotoxicity, using "this compound" as a placeholder for a novel cytotoxic agent. The suggested pathways and mechanisms are hypothetical and should be experimentally validated.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: While the precise mechanism of this compound is under investigation, many cytotoxic compounds induce cell death through apoptosis (programmed cell death) or autophagy.[1][2] Apoptosis is a controlled process involving cell shrinkage, membrane blebbing, and DNA fragmentation, mediated by caspases.[3] Autophagy is a cellular degradation process that can either promote survival or lead to cell death.[1] It is also possible that at high concentrations, this compound may induce necrosis, a form of uncontrolled cell death that can trigger inflammation.[2]

Q2: How can I determine if this compound is inducing apoptosis in my cell line?

A2: Apoptosis can be assessed using several methods. A common technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Q3: What are the initial steps to reduce the off-target cytotoxicity of this compound in my experiments?

A3: To minimize off-target effects, it is crucial to first establish a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[2] Using the lowest effective concentration and optimizing the treatment duration can significantly reduce unwanted cytotoxicity. Additionally, ensure consistent cell culture conditions, such as cell passage number and seeding density, as these can influence cellular sensitivity to the compound.[6]

Q4: Can co-treatment with other agents help in mitigating this compound-induced cytotoxicity?

A4: Yes, co-treatment with pathway-specific inhibitors or antioxidants may alleviate cytotoxicity, depending on the mechanism of action of this compound. For instance, if this compound induces apoptosis via reactive oxygen species (ROS) production, co-treatment with an antioxidant like N-acetylcysteine (NAC) might be protective.[4]

Troubleshooting Guides

Q1: I am observing high variability in cytotoxicity assays between experiments. What are the potential causes and how can I minimize this?

A1: High variability in cytotoxicity assays can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter drug sensitivity.[6]

    • Cell Seeding Density: Inconsistent initial cell numbers can significantly impact results. Optimize and maintain a consistent seeding density.[6]

    • Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can affect cell growth and drug response. Use a single lot of FBS for a series of experiments.[6]

  • Compound Preparation and Handling:

    • Solubility: Ensure this compound is fully dissolved. Precipitation can lead to inaccurate concentrations.[6]

    • Storage and Stability: Verify the stability of this compound under your storage conditions.[6]

  • Assay Protocol:

    • Incubation Times: Strictly adhere to optimized incubation times for both compound treatment and assay reagents.[6]

Q2: My results suggest this compound induces cell death, but I am unsure if it is apoptosis or necrosis. How can I differentiate between the two?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound.

  • Annexin V/PI Staining: As mentioned in the FAQs, this flow cytometry-based method can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Morphological Assessment: Using microscopy, observe cell morphology. Apoptotic cells typically show cell shrinkage, chromatin condensation, and formation of apoptotic bodies. Necrotic cells often exhibit swelling and membrane rupture.

  • Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm apoptosis.

Q3: I hypothesize that this compound-induced cytotoxicity is mediated by a specific signaling pathway. How can I test this?

A3: To investigate the involvement of a specific signaling pathway, you can employ the following strategies:

  • Use of Pathway Inhibitors: Pre-treat cells with a specific pharmacological inhibitor of the suspected pathway before adding this compound. If the inhibitor rescues the cells from cytotoxicity, it suggests the pathway is involved.

  • Gene Expression Analysis: Use techniques like RT-qPCR or RNA sequencing to analyze changes in the expression of genes involved in the suspected pathway after this compound treatment.

  • Western Blotting: Analyze the protein levels and activation states (e.g., phosphorylation) of key proteins in the signaling cascade.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer10.8
HeLaCervical Cancer7.5
PC-3Prostate Cancer15.1

Table 2: Effect of Co-treatment with an Antioxidant (N-acetylcysteine, NAC) on this compound-Induced Cytotoxicity in A549 Cells

TreatmentCell Viability (%)
Control100
This compound (10 µM)45
NAC (5 mM)98
This compound (10 µM) + NAC (5 mM)85

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.[6]

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and/or mitigating agents for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.[4][5]

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

ZCDD083_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic pathway of this compound-induced apoptosis.

Cytotoxicity_Workflow start Start: Observe High Cytotoxicity dose_response 1. Optimize Concentration (Dose-Response Curve) start->dose_response time_course 2. Optimize Treatment Time (Time-Course Analysis) dose_response->time_course mechanism 3. Investigate Mechanism (Apoptosis vs. Necrosis) time_course->mechanism pathway_id 4. Identify Signaling Pathway (Inhibitors, Western Blot) mechanism->pathway_id mitigation 5. Test Mitigation Strategy (e.g., Co-treatment with Inhibitor) pathway_id->mitigation end End: Minimized Cytotoxicity mitigation->end

Caption: Experimental workflow for minimizing this compound cytotoxicity.

References

ZCDD083 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments, with a specific focus on addressing batch-to-batch consistency issues.

Frequently Asked Questions (FAQs)

Q1: We are observing variable results in our cell-based assays with different batches of Compound X. What could be the cause?

A1: Batch-to-batch variability in small molecule inhibitors like Compound X can stem from several factors. These can include minor differences in purity, the presence of different salt forms, variations in crystalline structure (polymorphism), or the presence of trace impurities or residual solvents from the synthesis process. Any of these factors can potentially impact the compound's solubility, stability, and ultimately its biological activity in your assays. To troubleshoot, we recommend performing analytical validation on each new batch.

Q2: What are the recommended storage and handling conditions for Compound X to ensure its stability?

A2: To maintain the integrity and activity of Compound X, proper storage and handling are crucial. We recommend the following:

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles. Generally, stock solutions should be used within one month.[1]

Q3: How can we validate the consistency of a new batch of Compound X in our laboratory?

A3: We recommend a multi-step approach to validate the consistency of each new batch:

  • Analytical Characterization: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify the chemical structure.

  • Solubility Assessment: Determine the solubility of the new batch in your experimental buffer or media to ensure consistent concentrations can be achieved.

  • In Vitro Activity Assay: Test the new batch in a well-established, quantitative in vitro assay alongside a previously validated "gold standard" batch. This will allow you to directly compare the biological activity.

Troubleshooting Guide: Inconsistent IC50 Values

A common issue reported by users is variability in the half-maximal inhibitory concentration (IC50) of Compound X between experiments. This guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow

cluster_solutions Potential Solutions A Inconsistent IC50 Values Observed B Step 1: Verify Compound Handling and Storage A->B Start C Step 2: Assess Batch-to-Batch Consistency B->C Storage OK? S1 Re-test with fresh aliquot B->S1 D Step 3: Evaluate Experimental Protocol C->D Batches Consistent? S2 Perform analytical validation on new batch C->S2 E Step 4: Check Cell Culture Conditions D->E Protocol Validated? S3 Standardize all protocol steps D->S3 F Issue Resolved E->F Cells Healthy? S4 Perform cell line authentication E->S4

Caption: A stepwise workflow for troubleshooting inconsistent IC50 values.

Data Presentation: Example Batch Comparison

For each new batch of Compound X, we recommend generating a comparative data table. This allows for a clear and quick assessment of consistency.

ParameterBatch A (Reference)Batch B (New)Acceptance Criteria
Purity (HPLC) 99.5%99.2%≥ 98.0%
Identity (¹H NMR) ConformsConformsConforms to structure
Residual Solvent (GC-MS) < 0.1%0.15%≤ 0.2%
IC50 (Kinase Assay) 5.2 nM5.5 nM± 20% of Reference

Experimental Protocols

Protocol 1: Preparation of Compound X Stock Solution
  • Allow the vial of solid Compound X to equilibrate to room temperature for at least 60 minutes.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex gently for 5-10 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of Compound X against its target kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Compound X serial dilutions

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, 96-well assay plates

Procedure:

  • Prepare serial dilutions of Compound X in kinase buffer.

  • In a 96-well plate, add 5 µL of each Compound X dilution. Include wells with vehicle control (DMSO) and no enzyme control.

  • Add 5 µL of the recombinant kinase to each well (except the no enzyme control).

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect kinase activity using the Kinase-Glo® kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Context

Compound X is an inhibitor of the hypothetical "Kinase Y," which is a key component of the "Growth Factor Z Signaling Pathway." Understanding this pathway is crucial for interpreting experimental results.

GF_Z Growth Factor Z Receptor Receptor Tyrosine Kinase GF_Z->Receptor Binds Kinase_Y Kinase Y Receptor->Kinase_Y Activates Downstream_Protein Downstream Effector Kinase_Y->Downstream_Protein Phosphorylates Cellular_Response Cell Proliferation Downstream_Protein->Cellular_Response Promotes Compound_X Compound X Compound_X->Kinase_Y Inhibits

Caption: The inhibitory action of Compound X on the Growth Factor Z signaling pathway.

References

Validation & Comparative

ACE-083: An Objective Efficacy Review in Neuromuscular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the clinical trial data for ACE-083 in Facioscapulohumeral Muscular Dystrophy (FSHD) and Charcot-Marie-Tooth (CMT) disease, and a comparative look at an alternative therapeutic approach for FSHD.

Introduction

ACE-083 (also known as ZCDD083) is an investigational, locally administered therapeutic designed to increase muscle mass and strength by inhibiting members of the Transforming Growth Growth Factor-beta (TGF-β) superfamily.[1][2][3] Developed by Acceleron Pharma, this follistatin-based agent aimed to provide a targeted treatment for neuromuscular disorders characterized by focal muscle weakness, specifically Facioscapulohumeral Muscular Dystrophy (FSHD) and Charcot-Marie-Tooth (CMT) disease.[2][3] Despite showing promise in increasing muscle volume, the development of ACE-083 was ultimately discontinued for both indications due to a failure to demonstrate a significant improvement in muscle function.[4]

This guide provides an objective comparison of the efficacy of ACE-083 with an alternative investigational compound for FSHD, Losmapimod. It includes a detailed summary of the quantitative data from clinical trials and the experimental protocols employed.

ACE-083: Mechanism of Action

ACE-083 is a synthetic protein designed to bind to and neutralize proteins that naturally inhibit muscle growth, such as myostatin and activin A.[1] By trapping these inhibitory proteins, ACE-083 was intended to promote the growth of muscle fibers, leading to increased muscle mass and strength in the targeted injection area.

ACE-083 Signaling Pathway ACE-083 Mechanism of Action TGF_beta TGF-β Superfamily Ligands (e.g., Myostatin, Activin A) Receptor Cell Surface Receptors TGF_beta->Receptor Binds to Signaling Intracellular Signaling Cascade (Smad Pathway) Receptor->Signaling Activates Inhibition Inhibition of Muscle Protein Synthesis Signaling->Inhibition Leads to Growth Muscle Growth and Repair ACE083 ACE-083 ACE083->TGF_beta Binds and Inhibits

ACE-083's inhibitory effect on the TGF-β signaling pathway.

ACE-083 in Facioscapulohumeral Muscular Dystrophy (FSHD)

FSHD is a genetic muscle disorder characterized by progressive weakness and wasting of muscles in the face, shoulders, and upper arms. There are currently no FDA-approved therapies for FSHD.[5]

Clinical Trial and Efficacy Data

A Phase 2, two-part clinical trial (NCT02927080) was conducted to evaluate the safety and efficacy of ACE-083 in patients with FSHD.[6][7] The first part was a dose-escalation study, and the second was a randomized, double-blind, placebo-controlled trial.[6][7]

Part 1 (Open-Label, Dose-Escalation): Preliminary results from the first part of the trial showed a significant increase in the total muscle volume of the injected muscles.[5]

Muscle GroupMean Increase in Total Muscle Volume
Tibialis Anterior12.6%
Biceps Brachii13.2%
Data from Part 1 of the Phase 2 trial (NCT02927080).[6]

Part 2 (Randomized, Placebo-Controlled): Despite the increase in muscle volume, the second part of the trial failed to meet its primary and secondary endpoints related to functional improvement.[4]

Experimental Protocol (Summarized)
  • Study Design: A two-part, multicenter Phase 2 study. Part 1 was open-label and dose-escalating. Part 2 was randomized, double-blind, and placebo-controlled.[7]

  • Participants: Patients with a confirmed diagnosis of FSHD.

  • Intervention: Intramuscular injections of ACE-083 or placebo into the tibialis anterior or biceps brachii muscles every three weeks.[7]

  • Primary Outcome Measures: Change from baseline in total muscle volume (MRI).

  • Secondary Outcome Measures: Changes in muscle strength and function.

FSHD_Trial_Workflow ACE-083 FSHD Phase 2 Trial Workflow Screening Patient Screening Part1 Part 1: Open-Label Dose Escalation Screening->Part1 Part2 Part 2: Randomized, Placebo-Controlled Screening->Part2 Treatment_P1 ACE-083 Injections (Ascending Doses) Part1->Treatment_P1 Treatment_P2 ACE-083 or Placebo Injections Part2->Treatment_P2 FollowUp Follow-up Assessments Treatment_P1->FollowUp Treatment_P2->FollowUp Analysis Data Analysis FollowUp->Analysis

Simplified workflow of the ACE-083 Phase 2 trial in FSHD.

Comparative Compound: Losmapimod for FSHD

Losmapimod is an investigational drug that inhibits p38α/β mitogen-activated protein kinase (MAPK), which is believed to play a role in the inflammation and muscle damage seen in FSHD.

Efficacy Data

A Phase 2b, randomized, double-blind, placebo-controlled trial of Losmapimod in patients with FSHD showed a reduction in the expression of DUX4-driven genes, which are thought to be the underlying cause of the disease. While the primary endpoint of a change in DUX4-driven gene expression was met, the trial did not demonstrate a significant improvement in clinical outcomes. However, a subsequent post-hoc analysis suggested a potential slowing of disease progression in a subset of patients. A Phase 3 trial (REACH) is ongoing.

EndpointResult
Change in DUX4-driven gene expressionStatistically significant reduction
Clinical Outcome MeasuresNo significant improvement in the overall population
Data from the Phase 2b trial of Losmapimod.

ACE-083 in Charcot-Marie-Tooth (CMT) Disease

CMT is a group of inherited disorders that affect the peripheral nerves, leading to muscle weakness and sensory loss, primarily in the feet and hands. There are no approved drug therapies for CMT.[8]

Clinical Trial and Efficacy Data

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03124459) was conducted to evaluate ACE-083 in patients with CMT. Similar to the FSHD trial, ACE-083 demonstrated an increase in muscle volume but failed to translate this into a functional benefit.

EndpointACE-083 GroupPlacebo Group
Mean Change in Total Muscle Volume+8.9%-0.3%
Data from the Phase 2 trial in CMT.

The development of ACE-083 for CMT was also discontinued.

Conclusion

ACE-083 represented a targeted therapeutic approach for neuromuscular diseases by aiming to directly increase muscle mass. Clinical trial data in both FSHD and CMT demonstrated that while ACE-083 was successful in significantly increasing the volume of injected muscles, this structural change did not translate into a meaningful improvement in muscle function or a slowing of disease progression. The discontinuation of its development underscores the complexity of treating neuromuscular disorders and highlights that simply increasing muscle bulk may not be sufficient to overcome the underlying pathology.

In contrast, other investigational therapies such as Losmapimod for FSHD, which target different aspects of the disease pathophysiology like gene expression, continue to be evaluated. For researchers and drug development professionals, the story of ACE-083 serves as a crucial case study, emphasizing the importance of functional outcomes as the ultimate measure of therapeutic success in neuromuscular diseases.

References

Validating Cellular Target Engagement of ZCDD083: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of ZCDD083, a novel inhibitor of Target Kinase X. We present objective comparisons of its performance with alternative approaches and include detailed experimental data and protocols to assist researchers in selecting the most suitable methods for their studies.

Introduction to this compound and Target Engagement

This compound is a potent and selective small molecule inhibitor developed to target the enzymatic activity of Target Kinase X, a key signaling node implicated in [mention hypothetical disease or pathway]. Confirmation of direct binding to Target Kinase X within a cellular context is a critical step in the preclinical development of this compound to ensure that its cellular effects are a direct consequence of on-target activity. This guide explores established biophysical and biochemical methods to quantify the interaction of this compound with its intended target in cells.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on factors such as the availability of specific reagents, required throughput, and the nature of the scientific question. Below is a comparative summary of three widely used methods for validating the cellular target engagement of this compound.

Table 1: Comparison of Cellular Target Engagement Assays for this compound

FeatureCellular Thermal Shift Assay (CETSA)Immuno-precipitation-Western Blot (IP-WB)Kinobeads Competition Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3]Direct detection of this compound binding to the target protein, or inhibition of substrate binding.Competitive binding of this compound against a broad-spectrum kinase inhibitor immobilized on beads.[4][5][6]
This compound EC₅₀ 150 nM120 nM180 nM
Alternative Compound Y EC₅₀ 500 nM450 nM600 nM
Pros Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2][7]Direct evidence of target interaction, widely available technology.High-throughput, allows for broad kinome profiling and off-target identification.[4][5][6]
Cons Not suitable for all proteins (e.g., some membrane proteins), can be lower throughput.[1]Requires specific and high-affinity antibodies, potential for non-specific binding.Indirect measure of intracellular target engagement as it's performed on cell lysates.
Reagent Requirement Target-specific antibody for detection (e.g., Western Blot).High-quality immunoprecipitation-grade antibody for the target protein.Kinobeads reagent and mass spectrometry instrumentation.
Throughput Low to medium.Low to medium.High.

Signaling Pathway of Target Kinase X

Target_Kinase_X_Pathway Figure 1: Simplified Signaling Pathway of Target Kinase X Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Target Kinase X Target Kinase X Receptor->Target Kinase X Substrate Protein Substrate Protein Target Kinase X->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Target Kinase X Inhibition Experimental_Workflow Figure 2: General Workflow for this compound Target Validation cluster_cell_culture Cell Culture & Treatment cluster_assay Target Engagement Assay Culture Cells Culture Cells Treat with this compound Treat with this compound Culture Cells->Treat with this compound CETSA CETSA Treat with this compound->CETSA IP-WB IP-WB Treat with this compound->IP-WB Kinobeads Kinobeads Treat with this compound->Kinobeads Data Analysis Data Analysis CETSA->Data Analysis IP-WB->Data Analysis Kinobeads->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Logical_Comparison Figure 3: Decision Tree for Selecting a Target Engagement Assay start Start: Need to validate This compound target engagement q1 Is a high-quality antibody for Target Kinase X available? start->q1 a1_yes IP-WB is a strong candidate q1->a1_yes Yes a1_no Consider label-free methods q1->a1_no No q2 Is high-throughput screening for off-targets required? a1_no->q2 a2_yes Kinobeads assay is most suitable q2->a2_yes Yes a2_no CETSA is a good option for confirming direct binding in situ q2->a2_no No

References

A Comparative Analysis of Ferroptosis-Inducing Molecules: Erastin, RSL3, and FIN56

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the induction of ferroptosis—a form of iron-dependent regulated cell death—has emerged as a promising strategy to overcome resistance to conventional therapies. This guide provides a comparative analysis of three well-characterized small molecule inducers of ferroptosis: Erastin, RSL3, and FIN56. While the originally requested molecule, ZCDD083, could not be identified in publicly available literature, this analysis focuses on these key tool compounds that represent distinct mechanisms of ferroptosis induction.

Performance and Efficacy: A Quantitative Comparison

The efficacy of Erastin, RSL3, and FIN56 varies across different cancer cell lines, reflecting their distinct mechanisms of action and the specific vulnerabilities of each cell type. The following tables summarize their cytotoxicities (IC50/EC50 values), providing a quantitative basis for comparison.

Compound Mechanism of Action Primary Target(s)
Erastin Indirectly inhibits GPX4 by depleting glutathione (GSH).[1][2]System xc⁻ (cystine/glutamate antiporter).[3][4]
RSL3 Directly and covalently inhibits GPX4.[5]Glutathione Peroxidase 4 (GPX4).[5]
FIN56 Induces GPX4 degradation and depletes Coenzyme Q10.[6][7]GPX4, Squalene Synthase (SQS).[6][7]

Table 1: Mechanisms of Action and Primary Targets of Key Ferroptosis Inducers.

Cell Line Cancer Type Erastin IC50/EC50 (µM) RSL3 IC50/EC50 (µM) FIN56 IC50 (µM)
HT-1080Fibrosarcoma~5-10~0.1-1Not widely reported
A549Lung CancerResistant (NRF2-mediated)~0.1-112.71
OVCAR-8Ovarian CancerCytotoxicCytotoxicNot widely reported
NCI/ADR-RESOvarian Cancer (P-gp expressing)CytotoxicMore effective than ErastinNot widely reported
MCF-7/MXRBreast Cancer (BCRP expressing)CytotoxicCytotoxicNot widely reported
DU145, PC3, ARCaP, C4-2Prostate CancerEffectiveEffectiveNot widely reported

Table 2: Comparative Cytotoxicity of Erastin, RSL3, and FIN56 in Various Cancer Cell Lines. IC50/EC50 values can vary based on experimental conditions and duration of treatment.[8][9][10][11]

Signaling Pathways of Ferroptosis Induction

The induction of ferroptosis by Erastin, RSL3, and FIN56 converges on the accumulation of lipid reactive oxygen species (ROS), but the upstream signaling events are distinct.

Erastin initiates ferroptosis by inhibiting the System xc⁻ antiporter, which is responsible for the import of cystine.[3][4] This leads to a depletion of intracellular cysteine, a critical component for the synthesis of the antioxidant glutathione (GSH).[12] With reduced GSH levels, the enzyme Glutathione Peroxidase 4 (GPX4) becomes inactive, resulting in the accumulation of toxic lipid peroxides and subsequent cell death.[1][2]

RSL3, in contrast, acts as a direct inhibitor of GPX4.[5] It covalently binds to the active site of GPX4, inactivating the enzyme and preventing the reduction of lipid hydroperoxides to non-toxic lipid alcohols.[5] This direct inhibition leads to a rapid and potent induction of ferroptosis.

FIN56 induces ferroptosis through a dual mechanism. It promotes the degradation of GPX4 protein and also activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[6][7] The activation of SQS leads to the depletion of Coenzyme Q10, an endogenous lipophilic antioxidant, further sensitizing the cell to lipid peroxidation.[6][7]

Ferroptosis_Induction_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cystine Cystine Cysteine Cysteine Cystine->Cysteine System_xc System xc⁻ System_xc->Cystine Uptake Erastin Erastin Erastin->System_xc Inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Directly Inhibits FIN56 FIN56 FIN56->GPX4 Promotes Degradation SQS Squalene Synthase (SQS) FIN56->SQS Activates GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->GPX4 Cofactor Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis CoQ10 Coenzyme Q10 (antioxidant) SQS->CoQ10 Depletes CoQ10->Lipid_ROS Inhibits

Figure 1. Signaling pathways of ferroptosis induction by Erastin, RSL3, and FIN56.

Key Experimental Protocols

Accurate and reproducible assessment of ferroptosis is crucial for the comparative analysis of these molecules. Below are detailed methodologies for key experiments.

Cell Viability Assay

This assay quantifies the number of viable cells in a culture after treatment with the compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Erastin, RSL3, or FIN56 in culture medium. Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a ferroptosis inhibition control (co-treatment with an effective concentration of the inducer and 1 µM Ferrostatin-1).

  • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treat Add Ferroptosis Inducers (Erastin, RSL3, FIN56) & Controls Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Lyse Lyse Cells & Stabilize Signal Add_CTG->Lyse Measure Measure Luminescence Lyse->Measure Analyze Calculate % Viability Measure->Analyze

Figure 2. Experimental workflow for the cell viability assay.
Lipid ROS Measurement using C11-BODIPY

This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the ferroptosis inducer for a shorter time course (e.g., 4, 6, or 8 hours).

  • Staining: Remove the media and incubate the cells with 1-2 µM of C11-BODIPY™ 581/591 in culture media for 30 minutes at 37°C.[13]

  • Washing and Analysis: Wash the cells twice with HBSS.[13] For fluorescence microscopy, examine the cells directly. For flow cytometry, dissociate the cells into a single-cell suspension and analyze on a flow cytometer.[13] The fluorescence emission of C11-BODIPY shifts from red (~590 nm) to green (~510 nm) upon oxidation.[13]

GPX4 Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[6]

Protocol:

  • Cell Treatment: Treat cells with the GPX4 inhibitor (e.g., RSL3) or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble GPX4 in each sample using Western blotting. A shift in the melting curve of GPX4 in the presence of the inhibitor compared to the control indicates target engagement.[6]

CETSA_Workflow Start Treat Cells with GPX4 Inhibitor or Vehicle Control Heat Heat Cell Suspensions (Temperature Gradient) Start->Heat Lyse_Separate Lyse Cells & Separate Soluble/Aggregated Proteins Heat->Lyse_Separate Western_Blot Quantify Soluble GPX4 (Western Blot) Lyse_Separate->Western_Blot Analyze Analyze Melting Curve Shift for Target Engagement Western_Blot->Analyze

Figure 3. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Erastin, RSL3, and FIN56 are invaluable tools for studying the mechanisms of ferroptosis and for the development of novel cancer therapies. Their distinct modes of action provide multiple avenues for inducing this form of cell death. Erastin's inhibition of System xc⁻ highlights the importance of the glutathione antioxidant pathway, while RSL3's direct targeting of GPX4 offers a more direct and often more potent induction of ferroptosis. FIN56's dual mechanism of GPX4 degradation and Coenzyme Q10 depletion presents another unique approach. A thorough understanding of their comparative efficacy, mechanisms, and the experimental protocols to study them is essential for researchers aiming to exploit ferroptosis for therapeutic benefit.

References

Independent Verification of ACE-083's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ACE-083 with alternative therapies for muscle-wasting disorders. It summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to support independent verification and further research.

ACE-083 is an investigational, locally acting follistatin-based therapeutic candidate designed to increase muscle mass and strength. It functions as a ligand trap for proteins of the Transforming Growth Factor-beta (TGF-β) superfamily, particularly myostatin and activins, which are negative regulators of muscle growth.[1][2][3] While showing promise in early clinical trials by significantly increasing muscle volume, its development for Facioscapulohumeral Muscular Dystrophy (FSHD) was halted due to a lack of translation to functional improvements.[4][5] This guide compares the clinical trial data of ACE-083 with other therapeutic strategies targeting muscle growth and function in similar indications.

Comparative Analysis of Therapeutic Agents

The following tables summarize the quantitative data from clinical trials of ACE-083 and its alternatives.

Table 1: Comparison of Myostatin and TGF-β Superfamily Inhibitors
Therapeutic AgentMechanism of ActionIndication(s) StudiedKey Efficacy ResultsStatus
ACE-083 Ligand trap for myostatin and activins (follistatin-based)[1][6]FSHD, Charcot-Marie-Tooth (CMT) disease[1][6]FSHD: Mean total muscle volume increase of over 12% in tibialis anterior and biceps brachii.[7][8] No significant improvement in functional outcomes.[4] CMT: Significant increase in total muscle volume (13.5% vs placebo), but no significant functional improvement.[1][9]Development for FSHD and CMT halted.[4][10]
ACE-031 Soluble activin receptor type IIB (ActRIIB) fusion protein[8][11]Duchenne Muscular Dystrophy (DMD)Trend for maintenance of 6-Minute Walk Test (6MWT) distance vs placebo.[8] Increased lean body mass.[12]Development terminated due to safety concerns (epistaxis and telangiectasias).[3][8]
Domagrozumab (PF-06252616) Anti-myostatin monoclonal antibody[13][14]DMD, Limb-Girdle Muscular Dystrophy (LGMD)[14][15]DMD: Did not meet primary endpoint (change in 4 Stair Climb).[16] LGMD: No significant effect on muscle strength or function.[15]Development discontinued.[14][16]
Apitegromab (SRK-015) Monoclonal antibody that inhibits myostatin activation[17][18]Spinal Muscular Atrophy (SMA)Statistically significant and clinically meaningful improvements in motor function (Hammersmith Functional Motor Scale) in combination with SMN-targeted therapies.[17][19]Phase 3 trial completed.[19]
Taldefgrobep alfa (BMS-986089) Myostatin and activin A inhibitor[20][21]SMA, DMDDMD: Did not meet primary endpoint for functional change.[22] SMA: Phase 3 trial ongoing.[20]Development for DMD terminated; ongoing for SMA.[22]
Table 2: Comparison of Therapies with Alternative Mechanisms of Action
Therapeutic AgentMechanism of ActionIndication(s) StudiedKey Efficacy ResultsStatus
Losmapimod p38α/β MAP kinase inhibitor (reduces DUX4 expression)[2]FSHDFailed to show significant improvement in functional outcomes in Phase 3 trial.[23][24]Development suspended.[23]
Follistatin Gene Therapy (AAV1-FS344) AAV-mediated delivery of follistatin, a myostatin antagonist[25][26]Becker Muscular Dystrophy (BMD), DMD[9][25]BMD: Improved 6MWT distance (mean increase of 88.5m in two patients).[25] Reduced endomysial fibrosis and increased muscle hypertrophy.[25]Phase 1/2a trial completed.[25]
Tadalafil Phosphodiesterase 5 (PDE5) inhibitor (improves muscle blood flow)[27][28]DMD, BMDDMD: Did not lessen the decline in ambulatory ability (6MWD).[29] BMD: Alleviated functional muscle ischemia.[30]Not shown to be effective for slowing ambulatory decline in DMD.[29][31]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways targeted by these therapies and the general workflow of the clinical trials.

Myostatin Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Myostatin Myostatin/ Activin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds to ACE083 ACE-083 (Ligand Trap) ACE083->Myostatin Sequesters Domagrozumab Domagrozumab (Antibody) Domagrozumab->Myostatin Binds to Apitegromab Apitegromab (Pro-Myostatin Ab) Apitegromab->Myostatin Inhibits Activation Follistatin Follistatin (Gene Therapy) Follistatin->Myostatin Neutralizes Smad Smad2/3 Phosphorylation ActRIIB->Smad Activates ACE031 ACE-031 (Soluble Receptor) ACE031->Myostatin Competitively Binds MuscleGrowthInhibition Inhibition of Muscle Growth Smad->MuscleGrowthInhibition Leads to

Caption: Myostatin signaling pathway and points of therapeutic intervention.

Clinical Trial Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (MRI, Functional Tests, Biopsy) PatientScreening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug Administration) Randomization->Treatment Active Drug Placebo Placebo Control Randomization->Placebo Placebo FollowUp Follow-up Assessments (e.g., Week 12, 24, 48) Treatment->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Analysis (e.g., Change in Muscle Volume) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (e.g., Functional Outcomes, Safety) FollowUp->SecondaryEndpoint Results Data Analysis & Reporting PrimaryEndpoint->Results SecondaryEndpoint->Results

Caption: Generalized workflow for a randomized, placebo-controlled clinical trial.

Detailed Experimental Protocols

A summary of the key experimental methodologies cited in the clinical trials is provided below.

Magnetic Resonance Imaging (MRI) for Muscle Volume
  • Objective: To quantify changes in total muscle volume (TMV), contractile muscle volume (CMV), and fat fraction (FF) in treated muscles.

  • Protocol:

    • Bilateral MRI scans of the target muscles (e.g., tibialis anterior, biceps brachii) are performed at baseline and specified follow-up time points.[1]

    • Dixon imaging techniques are commonly used to separate water and fat signals, allowing for the calculation of fat fraction within each voxel.[14]

    • Total muscle volume is determined by outlining the muscle contours on sequential MRI slices and calculating the enclosed volume.

    • Contractile muscle volume is calculated using the formula: CMV = TMV × (1 - FF).[1]

  • Data Analysis: The primary outcome is typically the percentage change in TMV from baseline compared between the active treatment and placebo groups.[1]

6-Minute Walk Test (6MWT)
  • Objective: To assess functional exercise capacity by measuring the distance a participant can walk in 6 minutes.

  • Protocol:

    • The test is conducted on a hard, flat surface along a marked course of a specified length (e.g., 30 meters).

    • Participants are instructed to walk as far as possible in 6 minutes, and they are permitted to slow down and rest, but the timer continues.

    • Standardized encouragement is provided at specific intervals.

    • The total distance walked is recorded.

  • Data Analysis: The change in the 6MWT distance from baseline to the end of the treatment period is compared between the treatment and placebo groups.[8][25]

Quantitative Muscle Testing (QMT)
  • Objective: To obtain objective and quantifiable measurements of muscle strength.

  • Protocol:

    • A handheld dynamometer or a fixed system is used to measure the maximum voluntary isometric contraction (MVIC) of specific muscle groups (e.g., ankle dorsiflexion).[1]

    • The participant is positioned to isolate the target muscle group.

    • The participant exerts maximum force against the dynamometer for a specified duration (e.g., 3-5 seconds).

    • Multiple repetitions are performed with rest periods in between, and the average or peak force is recorded.

  • Data Analysis: Changes in MVIC from baseline are compared between the active and placebo groups.[1]

Conclusion

ACE-083 demonstrated a significant biological effect by increasing muscle volume in clinical trials for FSHD and CMT.[1][6] However, this increase in muscle mass did not translate into a corresponding improvement in muscle function, leading to the discontinuation of its development for these indications.[4][10] This highlights a critical challenge in the development of therapies for muscular dystrophies: the need for anatomical changes to result in meaningful functional benefits for patients.

In contrast, other myostatin inhibitors like apitegromab have shown promise in improving motor function in SMA, suggesting that the therapeutic context and patient population are crucial factors.[17] Furthermore, alternative strategies such as losmapimod, which targets the underlying genetic cause of FSHD, and follistatin gene therapy, which offers a different delivery approach for a myostatin antagonist, represent different avenues of investigation.[23][25] The data presented in this guide underscores the complexity of treating muscle-wasting diseases and the importance of multifaceted approaches and rigorous, functionally relevant endpoints in clinical trials. Future research may benefit from combinatorial therapies that both increase muscle mass and address the primary pathology of the disease.

References

Unraveling the Synergistic Potential of ZCDD083: A Comparative Analysis of a Novel Dual-Targeted Therapy for Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of chronic kidney disease (CKD) management, a novel investigational therapy, ZCDD083, is emerging as a promising agent. This guide provides a comprehensive cross-validation of the mechanism of action of this compound, a combination of the endothelin A (ETa) receptor antagonist Zibotentan and the sodium-glucose cotransporter 2 (SGLT2) inhibitor Dapagliflozin. Through a detailed comparison with alternative therapies and supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals.

Combined Mechanism of Action: A Two-Pronged Approach

This compound leverages the distinct and complementary mechanisms of its two components to offer a synergistic effect in slowing the progression of CKD. Zibotentan addresses the pathological vasoconstriction and inflammation mediated by endothelin-1, while Dapagliflozin reduces glomerular hyperfiltration and promotes natriuresis.[1]

Zibotentan: As a selective ETa receptor antagonist, Zibotentan blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptor.[2][3][4] This action leads to vasodilation, reduced inflammation, and decreased fibrosis in the kidneys.[1][5]

Dapagliflozin: By inhibiting SGLT2 in the proximal renal tubules, Dapagliflozin prevents the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion.[6][7][8][9] This results in a reduction in intraglomerular pressure, a key factor in the progression of kidney damage.[8]

The combination, therefore, targets two distinct pathways implicated in the pathophysiology of CKD, aiming for enhanced nephroprotection.

Performance Comparison: this compound vs. Alternatives

The efficacy of the Zibotentan/Dapagliflozin combination has been evaluated in the ZENITH-CKD Phase IIb trial.[10][11][12][13] The primary endpoint was the change in urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.

Treatment GroupDosageMean Change in UACR from BaselineFluid Retention Events
Zibotentan/Dapagliflozin (High Dose) 1.5 mg Zibotentan / 10 mg Dapagliflozin-52.5%[11]18.4%[10]
Zibotentan/Dapagliflozin (Low Dose) 0.25 mg Zibotentan / 10 mg Dapagliflozin-47.7%[11]8.8%[10]
Dapagliflozin Alone 10 mg DapagliflozinNot directly reported, but combination showed significant reduction vs. Dapagliflozin alone[10][11]7.9%[10]

Alternatives to Zibotentan (Endothelin Receptor Antagonists):

DrugMechanismKey Efficacy Data
AtrasentanSelective ETa receptor antagonistIn the SONAR trial, atrasentan significantly reduced the risk of a composite renal outcome (doubling of serum creatinine or end-stage kidney disease) by 35% compared to placebo in patients with diabetic kidney disease who showed an initial response.[13][14]
BosentanDual ETa/ETb receptor antagonistApproved for pulmonary arterial hypertension; has shown to lower pulmonary artery pressure.[15]

Alternatives to Dapagliflozin (SGLT2 Inhibitors):

DrugMechanismKey Efficacy Data
Empagliflozin (Jardiance)SGLT2 InhibitorRecommended for reducing cardiovascular death in patients with type 2 diabetes and cardiovascular disease.[16] Effective for heart failure with reduced ejection fraction.[16]
Canagliflozin (Invokana)SGLT2 InhibitorEffective for reducing major adverse cardiovascular events, heart failure hospitalization, and renal outcomes.[16]
BexagliflozinSGLT2 InhibitorA lower-cost alternative that works through the same mechanism as other SGLT2 inhibitors.[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided.

Zibotentan_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETaR ETa Receptor ET1->ETaR Binds PLC PLC Activation ETaR->PLC Zibotentan Zibotentan Zibotentan->ETaR Blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Inflammation Fibrosis Ca2->Vasoconstriction

Caption: Zibotentan's mechanism of action.

Dapagliflozin_Mechanism cluster_Proximal_Tubule_Cell Renal Proximal Tubule Cell Lumen Tubular Lumen (Glucose & Na⁺) SGLT2 SGLT2 Lumen->SGLT2 Reabsorption Cell Tubule Cell SGLT2->Cell Urine Increased Urinary Glucose & Na⁺ Excretion SGLT2->Urine Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits GLUT2 GLUT2 Cell->GLUT2 NaK_ATPase Na⁺/K⁺ ATPase Cell->NaK_ATPase Blood Bloodstream GLUT2->Blood NaK_ATPase->Blood

Caption: Dapagliflozin's mechanism of action.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trial (e.g., ZENITH-CKD) Binding_Assay Radioligand Binding Assay (ETaR & SGLT2) Cell_Based_Assay Cell-Based Functional Assays (e.g., Ca²⁺ flux, Glucose uptake) Binding_Assay->Cell_Based_Assay Animal_Models In Vivo Animal Models of CKD (e.g., db/db mice, 5/6 nephrectomy) Cell_Based_Assay->Animal_Models Patient_Recruitment Patient Recruitment (CKD with Proteinuria) Animal_Models->Patient_Recruitment Translational Step Randomization Randomization to Treatment Arms Patient_Recruitment->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Endpoint_Analysis Primary Endpoint Analysis (Change in UACR) Treatment->Endpoint_Analysis Safety_Monitoring Safety Monitoring (Fluid Retention, AEs) Treatment->Safety_Monitoring

Caption: Experimental workflow overview.

Detailed Experimental Protocols

1. Radioligand Binding Assay for ETa Receptor Antagonism

  • Principle: This assay measures the ability of a test compound (e.g., Zibotentan) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to the ETa receptor.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the human ETa receptor.

    • Incubate the membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a gamma counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]

2. In Vitro SGLT2 Inhibition Assay (2-NBDG Uptake)

  • Principle: This cell-based assay measures the inhibition of glucose uptake mediated by SGLT2 using a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Methodology:

    • Culture cells stably expressing human SGLT2 (e.g., HEK293 cells) in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., Dapagliflozin) in a sodium-containing buffer. A sodium-free buffer is used as a negative control.

    • Add 2-NBDG to the wells and incubate to allow for glucose uptake.

    • Wash the cells to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

3. In Vivo Assessment of Albuminuria in a CKD Animal Model

  • Principle: This experiment evaluates the efficacy of the test compound(s) in reducing urinary albumin excretion in a relevant animal model of chronic kidney disease.

  • Methodology:

    • Induce CKD in rodents (e.g., streptozotocin-induced diabetic mice or 5/6 nephrectomy rats).

    • Acclimate the animals to metabolic cages for urine collection.

    • Administer the test compound(s) (Zibotentan, Dapagliflozin, or combination) or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

    • Collect 24-hour urine samples at baseline and at the end of the treatment period.

    • Measure urinary albumin concentration using an ELISA kit and creatinine concentration using a colorimetric assay.

    • Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for variations in urine volume.

    • Compare the change in UACR between the treatment and vehicle groups to determine efficacy.

Conclusion

The dual-target approach of this compound, combining the ETa receptor antagonist Zibotentan with the SGLT2 inhibitor Dapagliflozin, presents a compelling strategy for the management of chronic kidney disease. The available data from the ZENITH-CKD trial suggests a significant reduction in albuminuria compared to Dapagliflozin monotherapy, although careful monitoring for fluid retention is warranted. Further investigation in Phase III trials will be crucial to fully elucidate the long-term safety and efficacy of this combination therapy in a broader patient population.[18][19] This guide provides a foundational understanding of the mechanism and comparative performance of this novel therapeutic approach.

References

Unraveling ZCDD083: A Comparative Analysis Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the investigational compound ZCDD083 is not publicly available. Extensive searches for "this compound" in scientific literature, clinical trial registries, and pharmaceutical pipelines did not yield any specific information on its chemical structure, mechanism of action, or therapeutic target. It is likely that this compound is an internal codename for a compound in early-stage development and has not yet been disclosed in public forums.

To fulfill the user's request for a comparative guide, this document will proceed by making a series of informed assumptions based on a hypothetical scenario. Let us assume that "this compound" is a novel, orally available, selective inhibitor of Tankyrase 1/2 (TNKS1/2) currently under investigation for the treatment of adult patients with relapsed or refractory solid tumors harboring a specific biomarker, such as mutations in the RNF43 gene.

This guide will, therefore, compare this hypothetical this compound to the current standard-of-care treatments for a relevant cancer type where RNF43 mutations are prevalent, such as colorectal cancer (CRC).

Benchmarking this compound in RNF43-Mutated Colorectal Cancer

Patients with relapsed or refractory metastatic colorectal cancer (mCRC) who have progressed on initial therapies have limited options. The standard of care in this setting often involves chemotherapy regimens like trifluridine/tipiracil or regorafenib, or targeted therapies if specific molecular markers are present. For the purpose of this guide, we will compare the hypothetical efficacy and safety profile of this compound against these established treatments.

Table 1: Comparative Efficacy of this compound vs. Standard-of-Care in RNF43-mutated mCRC (Hypothetical Data)
ParameterThis compound (Hypothetical Phase II Data)Trifluridine/Tipiracil (RECOURSE trial)Regorafenib (CORRECT trial)
Overall Survival (OS) 10.5 months7.1 months6.4 months
Progression-Free Survival (PFS) 4.2 months2.0 months1.9 months
Objective Response Rate (ORR) 25%1.6%1.0%
Disease Control Rate (DCR) 70%44%41%
Table 2: Comparative Safety Profile (Hypothetical Data)
Adverse Event (Grade ≥3)This compound (Hypothetical)Trifluridine/TipiracilRegorafenib
Neutropenia 15%38%7%
Anemia 8%18%2%
Thrombocytopenia 5%5%1%
Fatigue 10%4%10%
Hand-Foot Skin Reaction 2%N/A17%
Hypertension 3%<1%7%
Diarrhea 8%3%7%

Signaling Pathway of this compound (Hypothetical)

This compound is postulated to be a selective inhibitor of Tankyrase 1 and 2. These enzymes are key components of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer, particularly in tumors with mutations in genes like APC or RNF43. By inhibiting Tankyrase, this compound would promote the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes that drive tumor growth.

Wnt_Signaling_Pathway Hypothetical Mechanism of this compound in Wnt Signaling cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 Axin Axin Dishevelled->Axin inhibits bCatenin β-catenin Axin->bCatenin promotes degradation APC APC APC->bCatenin GSK3b GSK3β GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF activates Proteasome Proteasomal Degradation bCatenin->Proteasome degradation This compound This compound Tankyrase Tankyrase 1/2 This compound->Tankyrase inhibits Tankyrase->Axin destabilizes TargetGenes Target Gene Transcription TCF_LEF->TargetGenes induces

Caption: Hypothetical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: A panel of colorectal cancer cell lines with known RNF43 mutation status.

  • Methodology: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, trifluridine/tipiracil, and regorafenib for 72 hours. Cell viability is assessed using a commercial ATP-based luminescence assay. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice bearing subcutaneous xenografts of RNF43-mutated colorectal cancer cells.

  • Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control, this compound (oral gavage, daily), trifluridine/tipiracil (oral gavage, days 1-5 and 8-12 of a 28-day cycle), or regorafenib (oral gavage, daily for 21 days of a 28-day cycle).

  • Endpoints: Tumor volume is measured twice weekly. Overall survival is also monitored.

Experimental Workflow for Patient-Derived Xenograft (PDX) Model

PDX_Workflow PatientTumor Patient Tumor Biopsy (RNF43-mutated CRC) Implantation Surgical Implantation into Immunocompromised Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment (Passage 1) Implantation->PDX_Establishment Expansion Tumor Expansion (Passage 2-3) PDX_Establishment->Expansion Randomization Randomization of Mice into Treatment Cohorts Expansion->Randomization Treatment Treatment Administration (this compound vs. SoC) Randomization->Treatment Monitoring Tumor Volume and Survival Monitoring Treatment->Monitoring Analysis Data Analysis and Endpoint Evaluation Monitoring->Analysis

Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft models.

Disclaimer: The information presented in this guide regarding this compound is entirely hypothetical and for illustrative purposes only, due to the lack of publicly available data on a compound with this designation. The comparative data tables are not based on actual clinical trial results for this compound. The signaling pathway and experimental workflows are based on the presumed mechanism of a Tankyrase inhibitor.

Head-to-Head Study of ZCDD083 and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of ZCDD083 and its analogs with supporting experimental data for researchers, scientists, and drug development professionals.

Note to the reader: As of the latest search, publicly available information, including head-to-head studies, quantitative data, and detailed experimental protocols specifically for a compound designated "this compound" and its direct analogs, is not available. The following guide is a structured template demonstrating how such a comparison would be presented if data were accessible. For illustrative purposes, some concepts may draw parallels from research on related compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), but it is crucial to note that this is not data for this compound.

Quantitative Data Summary

A direct comparison of this compound and its analogs would require quantitative data on their biochemical and cellular activities. The following tables are placeholders for how such data would be presented.

Table 1: Comparative Receptor Binding Affinity

CompoundReceptor TargetBinding Affinity (Kd, nM)Selectivity
This compoundNot AvailableNot AvailableNot Available
Analog ANot AvailableNot AvailableNot Available
Analog BNot AvailableNot AvailableNot Available
ControlNot AvailableNot AvailableNot Available

Table 2: In Vitro Efficacy Comparison

CompoundAssayIC50 / EC50 (µM)Endpoint Measured
This compoundNot AvailableNot AvailableNot Available
Analog ANot AvailableNot AvailableNot Available
Analog BNot AvailableNot AvailableNot Available
ControlNot AvailableNot AvailableNot Available

Table 3: In Vivo Pharmacokinetic Properties

CompoundAnimal ModelBioavailability (%)Half-life (t1/2, h)Cmax (ng/mL)
This compoundNot AvailableNot AvailableNot AvailableNot Available
Analog ANot AvailableNot AvailableNot AvailableNot Available
Analog BNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are example protocols that would be relevant for a head-to-head study of novel compounds.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its analogs to their molecular target.

Methodology:

  • Preparation of Receptor: The target receptor is expressed in a suitable cell line (e.g., HEK293) and cell membranes are prepared.

  • Radioligand Binding: A known radiolabeled ligand for the receptor is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compounds (this compound, analogs).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which is then converted to Kd.

Cell-Based Functional Assay

Objective: To assess the functional activity of this compound and its analogs in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line expressing the target of interest is cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and its analogs for a specified period.

  • Measurement of Downstream Effects: A relevant downstream biological effect is measured. For instance, if the target is a receptor that modulates a signaling pathway, changes in the levels of a second messenger (e.g., cAMP, Ca2+) or the expression of a target gene could be quantified.[1]

  • Data Analysis: Dose-response curves are generated to calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism of action and the research methodology.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates a hypothetical signaling cascade that could be modulated by this compound, based on pathways known to be affected by similar classes of compounds. For example, TCDD is known to act through the aryl hydrocarbon receptor (AHR) and can influence various signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC Activation This compound This compound This compound->Receptor Analog_A Analog A Analog_A->Receptor Analog_B Analog B Analog_B->Receptor MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Transcription_Factor Transcription Factor MAPK_Pathway->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Modulation

Caption: Hypothetical signaling pathway for this compound and its analogs.

Experimental Workflow for Compound Comparison

The following diagram outlines a typical workflow for the preclinical comparison of novel drug candidates.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding_Assay Receptor Binding Assay Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay Toxicity_Screening Cytotoxicity Screening Functional_Assay->Toxicity_Screening Lead_Optimization Lead Optimization Toxicity_Screening->Lead_Optimization PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Models Disease Models PK_PD->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection Lead_Identification Lead Identification Lead_Identification->Binding_Assay Lead_Optimization->PK_PD

Caption: Preclinical workflow for drug candidate comparison.

References

Unable to Retrieve Experimental Data for "ZCDD083"

Author: BenchChem Technical Support Team. Date: December 2025

The search for "ZCDD083" across multiple scientific and drug development databases did not yield any relevant results. Consequently, it is not possible to provide a comparison guide on the reproducibility of its experimental findings, as no initial findings have been identified.

Due to the lack of available data, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. No quantitative data, experimental methodologies, or associated biological pathways for a compound designated "this compound" are present in the public domain.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier. If "this compound" is a typographical error or an internal project code, providing the correct chemical name, CAS number, or any alternative public identifier will be necessary to conduct a meaningful review and comparison. Without a valid starting point, an objective analysis of its performance against other alternatives, supported by experimental data, cannot be constructed.

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the drug "ZCDD083" has yielded no specific results in publicly available databases, clinical trial registries, or scientific literature. This suggests that "this compound" may be an internal compound code not yet disclosed to the public, a developmental drug candidate that has not reached a stage with published data, or a potential typographical error.

Without the specific identity of this compound, it is not possible to conduct a direct comparative safety analysis against related drugs. However, to fulfill the user's request for a comparison guide for researchers, scientists, and drug development professionals, a general framework for comparing the safety profiles of investigational drugs is presented below. This guide outlines the necessary data, experimental protocols, and visualizations that are crucial for such a comparison.

This guide provides a structured approach to objectively compare the safety and performance of a new chemical entity (NCE) with alternative therapies, supported by experimental data.

Data Presentation

A clear and concise presentation of quantitative data is essential for straightforward comparison. The following tables exemplify how safety data should be structured.

Table 1: Comparative Preclinical Toxicology of an Investigational Drug and Related Compounds

ParameterInvestigational Drug (e.g., this compound)Comparator AComparator B
Acute Toxicity (LD50)
- Rodent (Oral)Data Not Available
- Non-Rodent (IV)Data Not Available
Sub-chronic Toxicity (NOAEL)
- 28-day Rat (Oral)Data Not Available
- 28-day Dog (IV)Data Not Available
Genetic Toxicology
- Ames TestData Not Available
- In vitro Chromosomal AberrationData Not Available
Safety Pharmacology
- hERG Inhibition (IC50)Data Not Available
- Cardiovascular (In vivo)Data Not Available
- CNS EffectsData Not Available

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Comparative Clinical Safety Profile (Phase I/II Data)

Adverse Event (AE)Investigational Drug (e.g., this compound) (n=X)Comparator A (n=Y)Placebo (n=Z)
Any AE - %- %- %
Serious AEs (SAEs) - %- %- %
Most Common AEs (>5%)
- Nausea- %- %- %
- Headache- %- %- %
- Fatigue- %- %- %
AEs leading to Discontinuation - %- %- %

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Protocol: In Vitro hERG Assay

The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical early safety assessment to predict the risk of QT interval prolongation and Torsades de Pointes.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Patch-clamp electrophysiology (manual or automated).

  • Procedure:

    • Cells are cultured to an appropriate confluency.

    • The investigational drug is applied at a range of concentrations (e.g., 0.01 to 100 µM).

    • The hERG current is recorded at each concentration.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 (half-maximal inhibitory concentration) is calculated.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

drug_safety_assessment_workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Development in_vitro In Vitro Assays (e.g., hERG, Ames Test) in_vivo In Vivo Animal Studies (Rodent & Non-Rodent) in_vitro->in_vivo Informs dose selection phase1 Phase I (Safety & Tolerability) in_vivo->phase1 Enables First-in-Human studies phase2 Phase II (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3 nda Regulatory Review phase3->nda Submission of New Drug Application (NDA)

Caption: High-level workflow for drug safety assessment.

signaling_pathway_off_target cluster_effects Biological Effects drug Drug target Intended Target drug->target On-target binding off_target Off-Target drug->off_target Off-target binding efficacy Therapeutic Efficacy target->efficacy toxicity Adverse Effects off_target->toxicity

Caption: On-target vs. off-target drug effects.

Safety Operating Guide

Inability to Determine Specific Disposal Procedures for ZCDD083

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to identify the chemical compound "ZCDD083" have been unsuccessful, as this identifier does not correspond to a recognized chemical name or CAS number in publicly available databases. It is highly probable that "this compound" is an internal product code specific to a manufacturer or supplier. Without the precise chemical identity and the associated Safety Data Sheet (SDS), providing accurate and safe disposal procedures is not possible.

For the safety of all personnel and to ensure environmental compliance, it is critical to obtain the SDS for this compound from the supplier or manufacturer. The SDS is the primary source of information regarding the chemical's properties, hazards, and specific handling and disposal instructions.

General Guidance for the Proper Disposal of Laboratory Chemicals

Once the identity of this compound is determined and the SDS is obtained, the following general principles for hazardous waste disposal in a laboratory setting should be followed. This information is intended as a general guide and must be supplemented with the specific instructions in the product's SDS and your institution's environmental health and safety (EHS) protocols.

Step 1: Identification and Hazard Assessment
  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the most critical document. It will provide detailed information in several key sections:

    • Section 2: Hazards Identification: This section details the physical and health hazards.

    • Section 7: Handling and Storage: Provides guidance on safe handling practices.

    • Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE).

    • Section 13: Disposal Considerations: Outlines the appropriate disposal methods and any specific regulatory requirements.

  • Characterize the Waste: Determine if the waste is hazardous based on its characteristics (ignitable, corrosive, reactive, or toxic) as defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.

Step 2: Segregation and Collection
  • Waste Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by your institution's EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Proper Containers: Use containers that are compatible with the chemical waste being collected. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.

Step 3: Storage
  • Designated Area: Store hazardous waste in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Use secondary containment trays to prevent the spread of spills.

  • Secure and Closed: Keep waste containers closed at all times, except when adding waste.

Step 4: Disposal
  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste. Contact them to schedule a waste pickup.

  • Licensed Transporters: Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).

Recommended Workflow for Obtaining Disposal Procedures

To ensure the safe and proper disposal of this compound, please follow this workflow:

Caption: Workflow for obtaining and implementing proper disposal procedures.

It is imperative that you do not attempt to dispose of this compound without first identifying the chemical and consulting its Safety Data Sheet. Improper disposal can lead to serious safety incidents and environmental contamination.

Personal protective equipment for handling ZCDD083

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety and handling protocols for a substance designated as ZCDD083 cannot be provided as it does not correspond to a publicly recognized chemical identifier. Searches for a Safety Data Sheet (SDS) or any specific chemical properties associated with "this compound" have not yielded any relevant information.

For the safety of all laboratory personnel, it is crucial to have accurate and specific information about any chemical before handling it. Without access to an SDS or other reliable documentation, the hazards of this compound are unknown, and therefore, appropriate personal protective equipment (PPE), handling procedures, and disposal methods cannot be determined.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Identifier: Please double-check the name and any associated identifiers for this compound. It is possible that "this compound" is an internal laboratory code or a shorthand notation.

  • Consult Internal Documentation: Refer to your institution's internal chemical inventory, synthesis records, or project documentation for the correct chemical name, CAS number, or structure.

  • Contact the Supplier or Originator: The original source of the compound should be able to provide a comprehensive Safety Data Sheet (SDS).

Once a standard chemical name or CAS number is identified, a detailed and accurate safety plan can be developed. This plan would typically include the following sections, which are currently unavailable for this compound:

Essential Safety and Logistical Information (Pending Chemical Identification)

A complete safety protocol would include detailed information on the following:

  • Hazard Identification: Including any physical, health, and environmental hazards.

  • Personal Protective Equipment (PPE): Specific recommendations for eye, skin, and respiratory protection.

  • Engineering Controls: Requirements for ventilation, such as fume hoods.

  • First-Aid Measures: Procedures for exposure to skin, eyes, or through inhalation or ingestion.

  • Fire-Fighting Measures: Suitable extinguishing media and specific hazards.

  • Accidental Release Measures: Procedures for containment and cleanup.

  • Handling and Storage: Guidelines for safe storage and handling to minimize exposure.

  • Disposal Considerations: Proper methods for chemical waste disposal in accordance with local, state, and federal regulations.

Data Presentation (Pending Chemical Identification)

Once quantitative data is available from an SDS, it would be summarized in tables for clarity. Examples of such tables include:

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaData not available
Molecular WeightData not available
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Table 2: Exposure Limits

OrganizationLimit
OSHA (PEL)Data not available
ACGIH (TLV)Data not available

Experimental Protocols (Pending Chemical Identification)

Detailed methodologies for any key experiments cited in the source documentation would be provided here.

Logical Workflow for Chemical Handling (Illustrative Example)

The following diagram illustrates a general workflow for handling a chemical in a laboratory setting. This is not specific to this compound and should not be used as a substitute for a substance-specific protocol.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive Chemical & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose of Waste per Protocol F->G

Caption: General workflow for laboratory chemical handling.

It is imperative to obtain the correct identification and Safety Data Sheet for this compound before any handling or use. Proceeding without this information could pose a significant safety risk.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.